3-NBD-C12 Cholesterol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H72N4O5 |
|---|---|
Molecular Weight |
761.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |
InChI |
InChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-7-9-11-13-15-30-49(6)40-24-25-41(50(52)53)44-43(40)47-55-48-44/h20,24-25,32-33,35-39H,7-19,21-23,26-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1 |
InChI Key |
MKEQHMRXIADXQQ-KLHFYLHASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Foundational & Exploratory
3-NBD-C12 Cholesterol: A Comprehensive Technical Guide for Cellular Cholesterol Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-NBD-C12 Cholesterol is a fluorescently labeled analog of cholesterol that has emerged as a valuable tool for investigating the intricate dynamics of cholesterol within cellular membranes. Its unique design, featuring a nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol backbone via a 12-carbon spacer, allows it to mimic the behavior of endogenous cholesterol more closely than other fluorescent analogs. This technical guide provides an in-depth overview of this compound, its properties, and its applications in studying cholesterol transport, cellular uptake and efflux, and the organization of lipid microdomains.
From a structural standpoint, the hydrophilic NBD fluorophore is positioned at the hydrophilic end of the cholesterol molecule, separated by a C12 linker. This configuration enables the cholesterol moiety to intercalate into lipid bilayers with its natural orientation, leaving the fluorescent tag exposed to the aqueous environment or the membrane interface. This is a significant advantage over analogs like 25-NBD cholesterol, where the fluorophore is attached to the hydrophobic tail, potentially disrupting its interaction with the membrane core. The fluorescence properties of the NBD group, with excitation and emission maxima in the visible spectrum, make it readily detectable using standard fluorescence microscopy and spectroscopy techniques.
Core Properties and Quantitative Data
The utility of this compound as a research tool is underpinned by its specific chemical and photophysical properties. A summary of these key quantitative parameters is provided in the tables below.
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | 3-C12-NBD Cholesterol, 3-dodecanoyl-NBD Cholesterol | [1] |
| Molecular Formula | C45H70N4O5 | [2] |
| Molecular Weight | 747.1 g/mol | [1] |
| Solubility | Soluble in ethanol (B145695), DMSO, and DMF | [3] |
Photophysical Properties
| Property | Value | Source |
| Excitation Maximum (Ex) | ~465 nm | [4] |
| Emission Maximum (Em) | ~535 nm | [4] |
| Förster Radius (R0) for DPH/C12-NBD-PC pair | ~3.75 nm | [5] |
| Fluorescence Lifetime | Data not readily available for this compound | |
| Quantum Yield | Data not readily available for this compound |
Key Applications and Experimental Protocols
This compound is a versatile probe employed in a variety of cell-based assays to elucidate the mechanisms of cholesterol transport and localization. Below are detailed protocols for two of its primary applications: cholesterol efflux and cellular uptake assays.
Cholesterol Efflux Assay
Cholesterol efflux is the process by which cells, particularly macrophages, remove excess cholesterol to prevent its accumulation, a key step in reverse cholesterol transport and the prevention of atherosclerosis. This compound serves as a fluorescent tracer to quantify this process.
This protocol is adapted for murine macrophage cell lines such as J774.1 or differentiated THP-1 cells.
Materials:
-
J774.1 or THP-1 macrophage cells
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Serum-free RPMI 1640 medium
-
This compound stock solution (in ethanol or DMSO)
-
Equilibration medium (e.g., serum-free RPMI with 0.2% BSA)
-
Cholesterol acceptors (e.g., HDL, ApoA-I)
-
Cell Lysis Buffer
-
96-well tissue culture plates (white, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed J774.1 macrophages at a density of approximately 1 x 10^5 cells/well in a 96-well plate and allow them to adhere for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Labeling with this compound:
-
Prepare a labeling medium by diluting the this compound stock solution in serum-free RPMI to a final concentration of 1-5 µg/mL.
-
Gently aspirate the growth medium from the cells and wash once with serum-free RPMI.
-
Add 100 µL of the labeling medium to each well and incubate for 1-4 hours at 37°C, protected from light.
-
-
Equilibration:
-
Aspirate the labeling medium and wash the cells twice with serum-free RPMI.
-
Add 100 µL of equilibration medium to each well and incubate overnight (12-16 hours) at 37°C, protected from light. This allows the fluorescent cholesterol to distribute within the cellular cholesterol pools.
-
-
Cholesterol Efflux:
-
Aspirate the equilibration medium and wash the cells once with serum-free RPMI.
-
Add 100 µL of serum-free RPMI containing the desired cholesterol acceptors (e.g., 50 µg/mL HDL or 10 µg/mL ApoA-I) to the test wells. For a negative control, add serum-free RPMI without acceptors.
-
Incubate for 4-6 hours at 37°C.
-
-
Quantification:
-
After incubation, carefully transfer 80 µL of the supernatant (medium) from each well to a new white, clear-bottom 96-well plate.
-
To the remaining cells in the original plate, add 100 µL of Cell Lysis Buffer and incubate for 30 minutes with gentle shaking.
-
Measure the fluorescence of the supernatant and the cell lysate using a microplate reader with excitation at ~465 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence(supernatant) / (Fluorescence(supernatant) + Fluorescence(cell lysate))] x 100
-
Cellular Uptake Assay
This assay measures the uptake of cholesterol from the extracellular environment into cells. This compound is used to track the internalization and intracellular accumulation of cholesterol.
This protocol can be used with various adherent or suspension cell lines.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium
-
Serum-free medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin (for adherent cells)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be seeded in multi-well plates or on coverslips for microscopy. Suspension cells can be cultured in flasks.
-
Labeling:
-
Prepare a labeling solution of this compound in serum-free medium at a final concentration of 1-5 µg/mL.
-
Incubate the cells with the labeling solution for the desired time points (e.g., 30 min, 1h, 2h) at 37°C. For microscopy, a shorter incubation time might be preferable to visualize initial uptake events.
-
-
Washing:
-
After incubation, remove the labeling solution and wash the cells three times with cold PBS to remove any non-internalized probe.
-
-
Analysis by Flow Cytometry:
-
For suspension cells, proceed directly to analysis. For adherent cells, detach them using trypsin, neutralize with medium containing serum, and then pellet and resuspend in PBS.
-
Analyze the cell population on a flow cytometer, detecting the NBD fluorescence in the appropriate channel (e.g., FITC channel). The mean fluorescence intensity of the cell population is proportional to the amount of cholesterol uptake.
-
-
Analysis by Fluorescence Microscopy:
-
For cells grown on coverslips, mount them on a slide with a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for NBD. This allows for the qualitative and semi-quantitative assessment of cholesterol uptake and its subcellular localization.
-
Mandatory Visualizations
Experimental Workflow for Cholesterol Efflux Assay
Caption: Workflow for a cell-based cholesterol efflux assay using this compound.
Principle of Cellular Cholesterol Uptake Assay
Caption: Principle of cellular uptake of this compound from the extracellular medium.
References
An In-depth Technical Guide to 3-NBD-C12 Cholesterol: Excitation and Emission Spectra
This technical guide provides a comprehensive overview of 3-NBD-C12 Cholesterol, a fluorescent analog of cholesterol. It is intended for researchers, scientists, and drug development professionals who are utilizing this probe to investigate lipid metabolism, membrane dynamics, and cholesterol transport. This document details its spectral properties, provides experimental protocols, and visualizes a typical workflow for its application.
Core Properties of NBD-Labeled Cholesterol Analogs
Fluorescently-tagged lipids, such as this compound, are instrumental in studying lipid interactions with proteins, their cellular uptake and utilization, and for developing assays for lipid metabolism.[1] this compound is a derivative of cholesterol tagged with a hydrophilic nitrobenzoxadiazole (NBD) fluorophore.[2][3] The NBD group is attached to the 3β-hydroxyl position of cholesterol via a 12-carbon spacer, which allows the cholesterol moiety to orient correctly within membrane bilayers while the fluorescent tag remains exposed to the aqueous environment.[1][4] This design is intended to better mimic the behavior of natural cholesterol in membranes compared to analogs where the fluorophore is attached at the hydrophobic tail.[1]
The fluorescence of the NBD group is sensitive to its local environment. Its emission maximum is solvent-dependent, increasing with the polarity of the solvent.[5] For instance, when incorporated into cellular membranes, which are more hydrophobic environments, the fluorescence intensity can increase significantly compared to when it is in an aqueous buffer.[6] This property is advantageous for monitoring the movement of the probe from an aqueous medium into cellular membranes or its binding to proteins.[6]
Quantitative Spectral Data
The excitation and emission maxima of NBD-cholesterol analogs can vary slightly depending on the specific analog and the environment. The table below summarizes the key spectral properties for this compound and a related analog for comparison.
| Fluorescent Probe | Excitation Maximum (Ex) | Emission Maximum (Em) | Solvent/Environment |
| This compound | ~465 nm | ~535 nm | General |
| 22-NBD Cholesterol | 472 nm | 540 nm | In DMPC Vesicles |
| 22-NBD Cholesterol | 473 nm | 562 nm | Aqueous Buffer |
| 22-NBD Cholesterol | 473 nm | 530 nm | In the presence of StAR protein |
Data compiled from multiple sources.[2][5][6][7][8]
Experimental Protocols
Preparation of Stock and Working Solutions
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results.
-
Reconstitution and Solvents : this compound is often supplied as a solid or in a solution of ethanol (B145695).[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][8] To prepare a stock solution, dissolve the compound in the chosen organic solvent. For example, the solubility in DMSO is approximately 0.25 mg/mL and in DMF is around 1 mg/mL.[1]
-
Changing Solvents : If the probe is supplied in ethanol and a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately after, the desired solvent should be added to reconstitute the probe.[1]
-
Aqueous Working Solutions : For biological experiments requiring aqueous solutions, it is best to dilute the organic stock solution into the aqueous buffer or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is low enough to not have physiological effects on the cells.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
Storage : Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect them from light.[2]
Protocol for a Cell-Based Cholesterol Uptake Assay
This protocol provides a general workflow for measuring cholesterol uptake in cultured cells using this compound. This can be adapted for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.[9]
-
Cell Seeding : Plate cells at an appropriate density in a multi-well plate, ensuring they will not be more than 80% confluent by the end of the assay.[9] Allow the cells to adhere overnight in a 37°C incubator.[9]
-
Labeling with this compound :
-
Prepare a working solution of this compound in a serum-free culture medium. A final concentration of 5 µmol/l to 20 µg/ml is often used.[9][10]
-
Remove the existing medium from the cells and wash them with Phosphate-Buffered Saline (PBS).
-
Add the medium containing this compound to the cells, along with any experimental compounds (e.g., inhibitors or activators of cholesterol transport).
-
Incubate the cells for a period ranging from 4 to 72 hours, depending on the specific experimental goals.[9][10] The uptake of NBD-cholesterol in THP-1 macrophages has been shown to reach a plateau after 4 hours of incubation.[11]
-
-
Measurement of Fluorescence :
-
Microplate Reader : Gently wash the cells with PBS three times to remove any unbound probe.[10] Add an appropriate assay buffer and measure the fluorescence intensity using a microplate reader with filter sets appropriate for NBD (e.g., excitation ~465 nm, emission ~535 nm).[9]
-
Fluorescence Microscopy : After washing, fix the cells (e.g., with formaldehyde) and view them using a fluorescence microscope equipped with a green channel filter set (e.g., 488 nm excitation, 540 nm emission).[12]
-
Flow Cytometry : Collect the cells, wash them, and resuspend them in an assay buffer. Analyze the cell suspension immediately using a flow cytometer, typically with the FITC channel.[9]
-
Visualizations
Experimental Workflow: Cholesterol Uptake Assay
The following diagram illustrates a generalized workflow for a cell-based cholesterol uptake assay using this compound.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Benchchem [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Mechanism of 3-NBD-C12 Cholesterol in Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-NBD-C12 Cholesterol is a fluorescent analog of cholesterol that has become an invaluable tool for researchers studying the intricate dynamics of cellular membranes. Its unique design, featuring a nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol backbone via a 12-carbon spacer, allows it to mimic the behavior of endogenous cholesterol while enabling its visualization through fluorescence microscopy and spectroscopy. This guide provides a comprehensive overview of the mechanism of this compound in cellular membranes, including its physicochemical properties, experimental applications, and its role in elucidating complex biological processes.
Core Mechanism: Mimicking Cholesterol in the Lipid Bilayer
The fundamental principle behind the utility of this compound lies in its structural similarity to native cholesterol, allowing it to intercalate into lipid bilayers. The hydrophobic cholesterol moiety anchors the molecule within the membrane, while the hydrophilic NBD fluorophore, positioned at the end of the C12 linker, resides near the membrane-water interface. This orientation is crucial as it minimizes the structural perturbation to the membrane core that can be caused by bulky fluorophores, a common issue with other fluorescent lipid analogs.
The 12-carbon spacer is a key design feature, providing sufficient flexibility for the NBD group to be exposed to the aqueous environment without significantly disrupting the packing of adjacent lipid molecules. This design allows the cholesterol analog to more faithfully report on the properties of the membrane environment.
Quantitative Data Presentation
The following tables summarize key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Notes |
| Structure | ||
| Chemical Name | 12-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanoyl cholesterol | - |
| Molecular Formula | C45H70N4O5 | - |
| Molecular Weight | 747.06 g/mol | - |
| Spectroscopic Properties | ||
| Excitation Maximum (λex) | ~465 nm | In ethanol. The exact wavelength can vary slightly depending on the solvent polarity. |
| Emission Maximum (λem) | ~535 nm | In ethanol. The emission spectrum is sensitive to the polarity of the environment, with a blue shift observed in more hydrophobic environments. |
| Solubility | ||
| Ethanol | ~1 mg/mL | Supplied as a solution in ethanol. |
| DMSO | ~0.25 mg/mL | Can be used to prepare stock solutions. |
| DMF | ~1 mg/mL | Can be used to prepare stock solutions. |
| Parameter | Liquid-disordered (Ld) Phase (e.g., DOPC) | Liquid-ordered (Lo) Phase (e.g., DPPC:Cholesterol) | Notes |
| Partition Coefficient (Kp) | Preferential Partitioning | Lower Preference | This compound exhibits a preference for the more fluid Ld phase over the more rigid Lo phase. The presence of the NBD fluorophore and the C12 linker can disfavor its incorporation into the tightly packed Lo domains. A comparative study has shown that the shorter C6-NBD-Cholesterol analog has a higher preference for the Lo phase.[4] |
| Fluorescence Lifetime (τ) | ~2-4 ns | ~5-7 ns | The fluorescence lifetime of the NBD fluorophore is sensitive to the local environment. A shorter lifetime is typically observed in the more polar and dynamic Ld phase, while a longer lifetime is indicative of the more rigid and less hydrated environment of the Lo phase. |
| Rotational Correlation Time (φ) | Shorter | Longer | The rotational mobility of the NBD fluorophore is higher in the Ld phase, resulting in a shorter rotational correlation time. In the more viscous Lo phase, rotational motion is more restricted. |
| Fluorescence Self-Quenching | Concentration-dependent | Less pronounced | At high local concentrations in the Ld phase, the NBD fluorophores can undergo self-quenching, leading to a decrease in fluorescence intensity. This effect is less significant in the Lo phase where the probe is less concentrated. |
Experimental Protocols
Sample Preparation for Fluorescence Microscopy
Objective: To label live cells with this compound for visualization of its subcellular distribution.
Materials:
-
This compound stock solution (1 mg/mL in ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Adherent cells cultured on glass-bottom dishes or coverslips
Protocol:
-
Prepare Labeling Solution: a. Prepare a 1% (w/v) BSA solution in HBSS. b. Dilute the this compound stock solution into the BSA solution to a final concentration of 5-10 µM. The BSA helps to solubilize the cholesterol analog and facilitate its delivery to the cells. c. Incubate the mixture for 15-30 minutes at 37°C to allow for the formation of the cholesterol-BSA complex.
-
Cell Labeling: a. Wash the cultured cells twice with pre-warmed HBSS. b. Incubate the cells with the this compound-BSA complex solution for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
-
Washing and Imaging: a. Remove the labeling solution and wash the cells three times with pre-warmed HBSS. b. Add fresh, pre-warmed imaging buffer to the cells. c. Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~470/40 nm, emission ~525/50 nm).
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the lateral diffusion dynamics of this compound in the plasma membrane.
Materials:
-
Cells labeled with this compound as described above.
-
Confocal laser scanning microscope with FRAP capabilities.
Protocol:
-
Image Acquisition Setup: a. Mount the labeled cells on the microscope stage and bring the plasma membrane into focus. b. Use a low laser power to acquire a pre-bleach image of the region of interest (ROI).
-
Photobleaching: a. Define a small ROI (e.g., a circular or rectangular area) on the plasma membrane. b. Use a high-intensity laser beam to photobleach the NBD fluorescence within the ROI. The bleaching time should be short to minimize phototoxicity.
-
Post-Bleach Imaging: a. Immediately after bleaching, acquire a time-lapse series of images of the ROI at a low laser power to monitor the recovery of fluorescence as unbleached this compound molecules diffuse into the bleached area.
-
Data Analysis: a. Measure the fluorescence intensity within the bleached ROI over time. b. Correct for photobleaching during image acquisition by monitoring the fluorescence intensity in a non-bleached control region. c. Fit the corrected fluorescence recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of this compound.
Förster Resonance Energy Transfer (FRET) Microscopy
Objective: To investigate the proximity between this compound and a fluorescently labeled membrane protein.
Materials:
-
Cells co-expressing a fluorescent protein (e.g., mCherry) fused to a protein of interest that is hypothesized to interact with cholesterol.
-
Cells labeled with this compound (donor fluorophore).
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive detector).
Protocol:
-
Sample Preparation: a. Prepare cells co-labeled with the donor (this compound) and acceptor (e.g., mCherry-protein) fluorophores.
-
Image Acquisition: a. Acquire three images of the same field of view using different filter sets: i. Donor channel: Excite at the donor's excitation wavelength (~465 nm) and collect emission at the donor's emission wavelength (~535 nm). ii. Acceptor channel: Excite at the acceptor's excitation wavelength (~587 nm) and collect emission at the acceptor's emission wavelength (~610 nm). iii. FRET channel: Excite at the donor's excitation wavelength (~465 nm) and collect emission at the acceptor's emission wavelength (~610 nm).
-
Data Analysis: a. Correct for background fluorescence and spectral bleed-through. b. Calculate the FRET efficiency using established algorithms (e.g., sensitized emission or acceptor photobleaching FRET). A high FRET efficiency indicates close proximity (<10 nm) between this compound and the labeled protein, suggesting a potential interaction.
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
Caption: Orientation of this compound in the membrane.
Application in Studying Cholesterol-Dependent Signaling Pathways
Cholesterol is a critical regulator of membrane organization, leading to the formation of specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for the assembly of signaling complexes. This compound can be used to study the role of cholesterol in these signaling pathways.
Case Study: Ebola Virus Entry
The entry of the Ebola virus into host cells is a complex process that is dependent on the presence of cholesterol in the endosomal membranes. The viral glycoprotein (B1211001) (GP) mediates fusion between the viral and endosomal membranes, a step that requires the host protein Niemann-Pick C1 (NPC1), a cholesterol transporter.
Experimental Approach using this compound:
-
Visualize Cholesterol Accumulation: Cells can be treated with agents that mimic the cholesterol accumulation seen in Niemann-Pick type C disease, and this compound can be used to visualize the altered cholesterol distribution in endosomes.
-
Monitor Co-localization: The co-localization of fluorescently labeled Ebola virus particles with this compound in endosomes can be monitored using live-cell imaging. This can provide insights into whether the virus is targeted to cholesterol-rich domains.
-
FRET to Detect Proximity: FRET microscopy can be employed to determine if the viral GP comes into close proximity with this compound during the fusion process.
Caption: Role of cholesterol in Ebola virus entry.
Conclusion
This compound is a powerful and versatile tool for investigating the complex role of cholesterol in cellular membranes. Its ability to mimic native cholesterol, combined with its favorable fluorescent properties, makes it suitable for a wide range of applications, from studying basic membrane biophysics to dissecting intricate signaling pathways. By understanding its mechanism and employing the appropriate experimental approaches, researchers can continue to unravel the critical functions of cholesterol in health and disease.
References
- 1. Intelligent fluorescence image analysis of giant unilamellar vesicles using convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetime distributions of diphenylhexatriene-labeled phosphatidylcholine as a tool for the study of phospholipid-cholesterol interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring cholesterol organization in membranes at low concentrations utilizing the wavelength-selective fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Use of 3-NBD-C12 Cholesterol in the Study of Cholesterol Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an indispensable structural component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, permeability, and the formation of specialized membrane microdomains known as lipid rafts. These rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that serve as platforms for cellular signaling and protein trafficking. Dysregulation of cholesterol metabolism is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Consequently, the ability to visualize and track cholesterol movement within and between cells is paramount for understanding its physiological and pathological roles.
This technical guide focuses on 3-NBD-C12 Cholesterol, a fluorescent analog of cholesterol, and its application in studying cholesterol metabolism. The nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol molecule via a 12-carbon linker allows for the direct visualization of its transport and localization in living cells and model membranes. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and its application in investigating cellular cholesterol dynamics, including uptake, efflux, and its role in lipid raft-mediated signaling pathways.
Properties of this compound
This compound is a valuable tool for researchers due to its fluorescent properties that allow for sensitive detection in various biological assays. Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C46H72N4O5 | [1] |
| Molecular Weight | 761.08 g/mol | [1] |
| Excitation Wavelength (Ex) | ~465 nm | [1] |
| Emission Wavelength (Em) | ~535 nm | [1] |
| Appearance | Orange solid | |
| Solubility | Soluble in ethanol, DMSO, and DMF |
Key Applications in Cholesterol Metabolism Research
This compound serves as a powerful probe in several key areas of cholesterol metabolism research:
-
Cellular Cholesterol Uptake and Trafficking: The fluorescent tag enables the real-time visualization and quantification of cholesterol uptake by cells, as well as its subsequent transport to various intracellular organelles.
-
Cholesterol Efflux and Reverse Cholesterol Transport: It is widely used to measure the efflux of cholesterol from cells to extracellular acceptors like high-density lipoprotein (HDL), a critical step in reverse cholesterol transport. This process is mediated by ATP-binding cassette (ABC) transporters such as ABCA1 and ABCG1.
-
Lipid Raft Dynamics and Signaling: By observing the localization of this compound, researchers can gain insights into the structure and function of lipid rafts. It can be used to study the co-localization of specific proteins within these domains and how cholesterol influences signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Experimental Protocols
The following sections provide detailed protocols for the most common applications of this compound.
Cellular Cholesterol Uptake and Localization by Microscopy
This protocol describes how to label cells with this compound for visualization of its uptake and subcellular localization using fluorescence microscopy.
Materials:
-
This compound
-
Ethanol (for stock solution)
-
Mammalian cell line of interest (e.g., Jurkat, Huh-7, or primary cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of this compound Labeling Solution:
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Remove the PBS and add the this compound labeling solution to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.[2] The optimal incubation time may vary depending on the cell type and experimental question.
-
-
Imaging:
-
After incubation, gently wash the cells twice with warm PBS to remove unincorporated probe.
-
Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with a filter set appropriate for NBD (excitation ~488 nm, emission ~535 nm).
-
Quantitative Analysis of Cholesterol Uptake by Flow Cytometry
This protocol provides a method for quantifying the uptake of this compound in a cell population using flow cytometry.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
FACS tubes or 96-well V-bottom plates
-
Cell scraper (for adherent cells)
-
Centrifuge
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into FACS tubes.
-
For adherent cells, detach the cells using a cell scraper or a gentle dissociation reagent.
-
Transfer the cells to FACS tubes.
-
-
Washing:
-
Centrifuge the cells at 250 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 100-500 µL of PBS or a suitable assay buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer immediately.
-
Use the FL1 (FITC) channel to detect the NBD fluorescence.
-
Gate on the live cell population based on forward and side scatter properties.
-
Record the mean fluorescence intensity (MFI) of the cell population as a measure of this compound uptake.
-
Cholesterol Efflux Assay
This protocol details a method to measure the efflux of this compound from cells to extracellular acceptors like HDL or Apolipoprotein A-I (ApoA-I).
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Ethanol
-
Serum-free RPMI-1640 medium
-
High-density lipoprotein (HDL) or Apolipoprotein A-I (ApoA-I)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Differentiation of THP-1 Macrophages:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by adding 100 nM PMA to the culture medium and incubating for 48-72 hours.
-
-
Labeling with this compound:
-
Prepare a 2 mM stock solution of this compound in ethanol.
-
Dilute the stock solution in RPMI-1640 with 10% FBS to a final concentration of 5 µM.
-
Wash the differentiated macrophages twice with PBS.
-
Add the 5 µM this compound labeling medium to the cells and incubate for 4 hours at 37°C.
-
-
Cholesterol Efflux:
-
After labeling, wash the cells three times with PBS.
-
Add serum-free RPMI-1640 medium containing the desired concentration of HDL or ApoA-I to the cells.
-
Incubate for 4-24 hours at 37°C to allow for cholesterol efflux.
-
-
Quantification of Efflux:
-
After the efflux period, carefully collect the supernatant (medium) from each well.
-
Lyse the cells remaining in the wells with a suitable lysis buffer.
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Ex: 485 nm, Em: 535 nm).
-
Calculate the percentage of cholesterol efflux using the following formula:
-
% Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(cell lysate))] x 100
-
-
Visualization of Lipid Rafts and Protein Co-localization
This protocol describes how to use this compound to visualize lipid rafts and assess the co-localization of a protein of interest within these domains.
Materials:
-
Cells expressing the protein of interest (e.g., EGFR)
-
This compound
-
Primary antibody against the protein of interest
-
Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Texas Red)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Confocal microscope
Procedure:
-
Cell Labeling with this compound:
-
Label the cells with this compound as described in Protocol 1.
-
-
Immunofluorescence Staining:
-
After labeling, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the protein of interest is intracellular).
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Confocal Microscopy:
-
Mount the coverslips on microscope slides with a suitable mounting medium.
-
Image the cells using a confocal microscope.
-
Acquire images in the NBD channel (green) and the channel for the secondary antibody fluorophore (e.g., red for Texas Red).
-
Analyze the images for co-localization of the this compound and the protein of interest. Co-localization will appear as yellow in the merged image.
-
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described above.
Table 1: this compound Concentrations for Cellular Assays
| Assay | Cell Type | Stock Solution | Working Concentration | Incubation Time | Reference |
| Microscopy/Uptake | Jurkat, Huh-7 | 1 mg/mL in Ethanol | 20 µg/mL in serum-free medium | 24-72 hours | [2] |
| Flow Cytometry | Jurkat | 1 mg/mL in Ethanol | 20 µg/mL in serum-free medium | 24-72 hours | |
| Cholesterol Efflux | THP-1 macrophages | 2 mM in Ethanol | 5 µM in RPMI + 10% FBS | 4 hours (labeling) |
Table 2: Typical Parameters for Fluorescence Detection
| Detection Method | Excitation Wavelength | Emission Wavelength | Filter Set |
| Fluorescence Microscopy | ~488 nm | ~535 nm | FITC/GFP |
| Flow Cytometry | 488 nm | ~530 nm (e.g., 530/30 BP) | FL1 (FITC) |
| Plate Reader | ~485 nm | ~535 nm | N/A |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: Cellular uptake and intracellular trafficking pathway of this compound.
Caption: Cholesterol efflux mediated by ABCA1 and ABCG1 transporters.
Caption: Model of EGFR signaling organized within a cholesterol-rich lipid raft.
Caption: General experimental workflow for studying cholesterol metabolism with this compound.
Conclusion
This compound has proven to be a versatile and indispensable tool for investigating the complex processes of cholesterol metabolism. Its favorable fluorescent properties allow for both qualitative and quantitative assessments of cholesterol uptake, trafficking, and efflux in a variety of cell types and experimental systems. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this fluorescent cholesterol analog in their studies. By enabling the visualization of cholesterol dynamics at the cellular and subcellular levels, this compound will continue to contribute to a deeper understanding of cholesterol homeostasis and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. (n-3) PUFA alter raft lipid composition and decrease epidermal growth factor receptor levels in lipid rafts of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid rafts, KCa/ClCa/Ca2+ channel complexes and EGFR signaling: Novel targets to reduce tumor development by lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Intracellular Trafficking Dynamics with 3-NBD-C12 Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 3-Dodecanoyl-NBD-Cholesterol (3-NBD-C12 Cholesterol), a fluorescent analog of cholesterol, for studying intracellular cholesterol trafficking. This document details the properties of this compound, experimental protocols for its use, and quantitative data on its trafficking dynamics. Furthermore, it illustrates key cellular pathways and experimental workflows using detailed diagrams.
Introduction to this compound
Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function.[1] Its intracellular transport is a tightly regulated process, and dysregulation is associated with numerous diseases, including atherosclerosis and Niemann-Pick type C (NPC) disease.[2][3] Studying the intricate trafficking pathways of cholesterol has been a long-standing challenge due to the difficulty of tracking this molecule in situ.[4]
Fluorescently labeled cholesterol analogs have emerged as powerful tools to visualize and quantify cholesterol dynamics within living cells.[5][6] Among these, this compound has gained attention as a valuable probe. It consists of a cholesterol molecule with a hydrophilic 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the 3-hydroxyl group via a 12-carbon spacer.[7] This design allows the cholesterol moiety to properly orient within the membrane bilayer while the NBD tag remains at the membrane-water interface, minimizing perturbations to the cholesterol molecule's behavior.[7] The NBD fluorophore has excitation and emission maxima of approximately 465 nm and 535 nm, respectively, making it suitable for standard fluorescence microscopy and flow cytometry.[8]
Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-Dodecanoyl-NBD-Cholesterol | [8] |
| Synonyms | 3-C12-NBD-Cholesterol | [7] |
| Molecular Formula | C45H70N4O5 | [7] |
| Molecular Weight | 747.1 g/mol | [7] |
| Excitation Maximum | ~465 nm | [8] |
| Emission Maximum | ~535 nm | [8] |
| Appearance | Solution in ethanol | [7] |
| Storage | -20°C | [8] |
Experimental Protocols
Cellular Uptake of this compound
This protocol describes a general method for measuring the uptake of this compound by cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, Caco-2, THP-1 macrophages)[5][6][9]
-
Serum-free cell culture medium[2]
-
Phosphate-buffered saline (PBS)[5]
-
Black, clear-bottom 96-well plates (for plate reader) or other suitable culture vessels[5]
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer[5]
Procedure:
-
Cell Plating: Seed cells in a suitable culture vessel to achieve 70-80% confluency on the day of the experiment.[5]
-
Preparation of Labeling Solution: Prepare a working solution of this compound in serum-free culture medium. A common final concentration is 1-5 µg/mL.[5]
-
Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the this compound labeling solution to the cells.[5]
-
Incubation: Incubate the cells at 37°C for a desired period (e.g., 1-4 hours).[5][6]
-
Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove any unbound probe.[5]
-
Quantification:
-
Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence at Ex/Em = 485/535 nm.[5]
-
Fluorescence Microscopy: Image the cells using appropriate filter sets for NBD (e.g., FITC/GFP channel).[2]
-
Flow Cytometry: Detach the cells (if adherent), resuspend in PBS or a suitable buffer, and analyze using the FL1 (FITC) channel.[2]
-
Cholesterol Efflux Assay
This protocol outlines a method to measure the efflux of this compound from cells to an acceptor molecule, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).[6][10]
Materials:
-
Cells labeled with this compound (as described in Protocol 3.1)
-
Serum-free medium
-
Cholesterol acceptor (e.g., ApoA-I or HDL)[6]
-
96-well black plates[10]
-
Cell lysis buffer (e.g., 0.1% Triton X-100)[10]
-
Fluorescence plate reader[10]
Procedure:
-
Cell Labeling and Equilibration: Label cells with this compound as described previously. After labeling, incubate the cells in serum-free medium for an equilibration period (e.g., 18 hours).[10]
-
Efflux Stimulation: Remove the equilibration medium and add serum-free medium containing the cholesterol acceptor (e.g., ApoA-I). Incubate for a defined period (e.g., 2-6 hours).[10][11]
-
Sample Collection:
-
Cell Lysis: Add cell lysis buffer to the washed cells and incubate for 20 minutes to lyse the cells. Transfer the cell lysate to a separate well of a 96-well black plate.[10]
-
Quantification: Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader (Ex/Em = 485/535 nm).[11]
-
Calculation: The percentage of cholesterol efflux is calculated as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100%.
Quantitative Data on this compound Trafficking
The following tables summarize quantitative data from various studies on the intracellular trafficking of NBD-cholesterol.
Table 4.1: Inhibition of NBD-Cholesterol Uptake
| Cell Type | Inhibitor | Inhibitor Concentration | % Inhibition | Reference |
| PC-3 | Filipin | 5 µg/mL | ~50% | [1] |
| PC-3 | Filipin | 10 µg/mL | ~70% | [1] |
| PC-3 | Nocodazole | 10 µg/mL | ~15% | [1] |
| PC-3 | Nocodazole | 15 µg/mL | ~25% | [1] |
| Caco-2 | Parthenolide | 5 µM | Not specified, significant decrease | [9] |
| Caco-2 | Parthenolide | 10 µM | Not specified, significant decrease | [9] |
| Caco-2 | Parthenolide | 20 µM | Not specified, significant decrease | [9] |
| HepG2 | Parthenolide | 5 µM | Not specified, significant decrease | [9] |
| HepG2 | Parthenolide | 10 µM | Not specified, significant decrease | [9] |
| HepG2 | Parthenolide | 20 µM | Not specified, significant decrease | [9] |
Table 4.2: Correlation of NBD-Cholesterol Efflux with [3H]-Cholesterol Efflux
| Cell Type | Acceptor | R² Value | Reference |
| THP-1 macrophages | HDL | 0.876 | [6] |
| THP-1 macrophages | ApoA-I | 0.837 | [6] |
| Human PBMCs | HDL | 0.887 | [6] |
| Human PBMCs | ApoA-I | 0.872 | [6] |
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of cholesterol trafficking and experimental design.
Caption: Intracellular cholesterol uptake and trafficking pathway.
Caption: Experimental workflow for cholesterol efflux assay.
Caption: Logical workflow for an inhibitor study.
Conclusion
This compound is a versatile and valuable fluorescent probe for investigating the complex dynamics of intracellular cholesterol trafficking. Its favorable photophysical properties and structural design that mimics native cholesterol allow for detailed visualization and quantification of cholesterol uptake, transport between organelles, and efflux. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute robust studies aimed at understanding cholesterol homeostasis and identifying potential therapeutic targets for cholesterol-related diseases. The provided diagrams offer a clear visual representation of the intricate pathways and experimental workflows involved in this field of research.
References
- 1. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Defective cholesterol trafficking in Niemann-Pick C-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
Visualizing Lipid Droplets: An In-depth Technical Guide to 3-NBD-C12 Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the visualization and quantification of lipid droplets (LDs) have become paramount for understanding cellular metabolism, signaling, and the pathogenesis of various diseases. Among the arsenal (B13267) of fluorescent probes available for this purpose, 3-NBD-C12 Cholesterol has emerged as a valuable tool for researchers. This in-depth technical guide provides a comprehensive overview of this compound, its application in lipid droplet visualization, detailed experimental protocols, and its role in drug discovery and development.
This compound is a fluorescent cholesterol analog. It consists of a cholesterol molecule linked to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon spacer. This unique structure allows it to mimic the behavior of natural cholesterol, incorporating into cellular membranes and lipid droplets. The NBD fluorophore exhibits environmentally sensitive fluorescence, making it an excellent reporter for changes in the lipid environment.
Core Properties and Mechanism of Action
This compound functions by integrating its cholesterol moiety into the phospholipid monolayer of lipid droplets and cellular membranes. The NBD group, being sensitive to the polarity of its surroundings, exhibits enhanced fluorescence in the hydrophobic core of lipid droplets compared to the more aqueous environment of the cytoplasm. This property allows for the specific visualization of lipid droplets with a high signal-to-noise ratio.
Data Presentation: Properties of this compound
For clarity and easy comparison, the key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H70N4O5 | |
| Molecular Weight | 747.06 g/mol | |
| Excitation Maximum (λex) | ~465 nm | |
| Emission Maximum (λem) | ~535 nm | |
| Solubility | Soluble in DMSO, ethanol, and chloroform | |
| Appearance | Yellow to orange solid |
Comparative Analysis: this compound vs. Other Lipid Droplet Stains
The choice of a fluorescent probe for lipid droplet analysis is critical and depends on the specific experimental needs. Below is a comparative summary of this compound and another commonly used lipid droplet stain, Nile Red.
| Feature | This compound | Nile Red |
| Mechanism | Cholesterol analog, incorporates into LDs | Solvatochromic dye, partitions into neutral lipids |
| Excitation (nm) | ~465 | 450-500 (in lipid environment) |
| Emission (nm) | ~535 | >528 (yellow-gold in lipid droplets) |
| Live Cell Imaging | Yes | Yes |
| Fixable | Yes | Yes |
| Specificity | High for cholesterol-rich domains and LDs | High for neutral lipids, can also stain other hydrophobic structures |
| Photostability | Moderate | Moderate to high |
| Quantitative Analysis | Suitable for quantitative analysis of cholesterol-containing LDs | Widely used for quantitative analysis of total neutral lipid content |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lipid Droplets with this compound
This protocol outlines the steps for staining and visualizing lipid droplets in live cultured cells using this compound.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may need to be optimized.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation: ~465 nm, Emission: ~535 nm).
Protocol 2: High-Content Screening Assay for Lipid Droplet Modulation
This protocol provides a framework for a high-content screening (HCS) assay to identify compounds that modulate lipid droplet formation using this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2 for studying steatosis)
-
96- or 384-well clear-bottom imaging plates
-
Compound library
-
Automated liquid handling system
-
High-content imaging system
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well imaging plates at an optimal density to ensure they are in a logarithmic growth phase during treatment.
-
Compound Treatment: Treat cells with the compound library at various concentrations for a predetermined period (e.g., 24-48 hours) to induce or inhibit lipid droplet formation.
-
Staining: Add this compound to each well at a final concentration of 1-5 µg/mL and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS using an automated plate washer.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for NBD and a nuclear counterstain (e.g., Hoechst 33342).
-
Image Analysis: Use image analysis software to quantify the number, size, and intensity of lipid droplets per cell. Normalize the data to the number of cells (nuclei count).
-
Hit Identification: Identify compounds that significantly alter lipid droplet parameters compared to vehicle-treated controls.
Mandatory Visualizations
Signaling Pathway: Lipid Droplet Dynamics in mTOR Signaling
The Cellular Journey of a Fluorescent Cholesterol Mimic: An In-depth Technical Guide to 3-NBD-C12 Cholesterol
For researchers, scientists, and drug development professionals, understanding the intricate pathways of cholesterol uptake and distribution within a cell is paramount. This technical guide delves into the cellular dynamics of 3-NBD-C12 Cholesterol, a fluorescently tagged analog that serves as a powerful tool to illuminate these processes. By mimicking native cholesterol, this probe offers a window into the mechanisms of cellular entry, intracellular trafficking, and final destination, providing critical insights for the development of novel therapeutic delivery systems.
Introduction to this compound
This compound is a derivative of cholesterol where the hydrophilic nitrobenzoxadiazole (NBD) fluorophore is attached to the 3-hydroxyl group via a 12-carbon spacer.[1] This specific design allows the cholesterol moiety to insert into cellular membranes, closely mimicking the behavior of endogenous cholesterol.[1] The NBD tag, with an excitation maximum of approximately 465 nm and an emission maximum of around 535 nm, enables real-time visualization of its movement within living cells using fluorescence microscopy and quantification through techniques like flow cytometry.[2][3] Its utility extends to studying cholesterol metabolism, membrane dynamics, and the efficacy of cholesterol-based drug delivery systems.[3][4][5]
Cellular Uptake of this compound
The entry of this compound into cells is a rapid process that can be observed within minutes of incubation.[6] Studies have shown that its uptake is both concentration- and time-dependent, reaching a plateau after approximately 4 hours in THP-1 macrophages.[7] The primary mechanism of internalization appears to be a non-endocytic, caveolae-mediated pathway.[6] This is supported by experiments where inhibition of caveolae function significantly reduces the uptake of the fluorescent cholesterol analog.[6]
Quantitative Analysis of Cellular Uptake
The following table summarizes key quantitative findings related to the cellular uptake of NBD-cholesterol from various studies. It is important to note that experimental conditions such as cell type, delivery vehicle (e.g., liposomes), and concentration can influence the rate and extent of uptake.
| Parameter | Cell Type | Condition | Result | Citation |
| Time to Initial Detection | PC-3 | 50 µM NBD-cholesterol liposomes | 5 minutes | [6] |
| Uptake Inhibition (Filipin) | PC-3 | Pre-treatment with 10 µg/mL filipin | 70% inhibition of NBD-cholesterol internalization | [6] |
| Uptake Inhibition (Nocodazole) | PC-3 | Pre-treatment with 15 µg/mL nocodazole | 25% inhibition of NBD-cholesterol internalization | [6] |
| Uptake Saturation | THP-1 macrophages | Incubation with NBD-cholesterol | Plateau reached after 4 hours | [7] |
Intracellular Distribution and Trafficking
Once inside the cell, this compound is not stagnant. It undergoes dynamic trafficking to various organelles. Initially, a diffuse cytoplasmic and perinuclear staining is observed, which is followed by the appearance of highly fluorescent puncta identified as lipid droplets, the primary storage sites for neutral lipids.[6] The distribution is rapid, with the fluorescent analog reaching intracellular organelles without accumulating in the nucleus.[7]
Studies comparing the trafficking of NBD-cholesterol with other lipid analogs have revealed that the position of the fluorescent tag can influence the rate of transport. Analogs with the fluorophore on the tail, like NBD-cholesterol, are transported faster than those with the tag on the head group.[6]
Organellar Localization
The table below outlines the observed localization of NBD-cholesterol within different cellular compartments.
| Organelle | Observation | Citation |
| Cytoplasm | Early, diffuse staining | [6] |
| Perinuclear Region | Early localization | [6] |
| Lipid Droplets | Accumulation in highly fluorescent spots over time | [6] |
| Nucleus | Excluded from the nucleus | [7] |
| Lysosomes | No significant colocalization observed, suggesting a non-lysosomal pathway.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide an overview of key experimental protocols for studying the cellular uptake and distribution of this compound.
Preparation of this compound Stock Solution
-
Dissolution: Dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution (e.g., 10 mM).[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]
Labeling Cells with this compound
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., 24-well plate, glass-bottom dish) and allow them to adhere overnight.[10]
-
Starvation (Optional): To upregulate cholesterol uptake pathways, cells can be starved of lipids by incubating them in a medium containing lipoprotein-deficient serum (LPDS) for 24 hours prior to the experiment.[10]
-
Labeling: Prepare a working solution of this compound by diluting the stock solution in a serum-free medium or a buffer like phosphate-buffered saline (PBS) to the desired final concentration (e.g., 10 µM).[9]
-
Incubation: Remove the culture medium from the cells and add the this compound working solution. Incubate the cells for the desired time period (e.g., 5 minutes to 4 hours) at 37°C.[6][7]
Live Cell Imaging using Confocal Microscopy
-
Washing: After incubation, wash the cells twice with PBS to remove any unbound fluorescent probe.[11]
-
Imaging: Immediately image the live cells using a confocal microscope equipped with the appropriate filter sets for NBD (Excitation: ~465 nm, Emission: ~535 nm).[8] Time-lapse imaging can be performed to track the dynamic movement of the probe.[12]
Quantitative Analysis using Flow Cytometry
-
Cell Detachment: Following the labeling and washing steps, detach the cells from the culture vessel using a non-enzymatic cell dissociation solution or trypsin.[6]
-
Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized this compound.[13]
Visualizing Cellular Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Cellular Uptake and Trafficking Pathway of this compound
Caption: Cellular uptake and distribution of this compound.
Experimental Workflow for Live Cell Imaging
Caption: Workflow for visualizing this compound in live cells.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for quantifying this compound uptake via flow cytometry.
Conclusion
This compound has proven to be an invaluable tool for dissecting the complex mechanisms of cellular cholesterol transport. Its ability to mimic native cholesterol, coupled with its fluorescent properties, allows for detailed spatial and temporal tracking within living cells. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this powerful probe in their studies of cholesterol metabolism, membrane biology, and the development of targeted drug delivery systems. The non-lysosomal, caveolae-mediated uptake pathway highlighted by studies with this analog opens exciting avenues for designing delivery vehicles that can bypass degradative pathways and efficiently deliver therapeutic payloads to their intracellular targets.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. crodapharma.com [crodapharma.com]
- 6. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Lipid-Protein Interactions with 3-NBD-C12 Cholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is an indispensable component of mammalian cell membranes, playing a critical role in maintaining membrane structure, fluidity, and the function of membrane-associated proteins.[1] The intricate interplay between cholesterol and proteins governs numerous cellular processes, from signal transduction to intracellular trafficking.[2][3] Understanding these lipid-protein interactions is paramount for deciphering cellular function and for the development of novel therapeutics. 3-dodecanoyl-NBD-Cholesterol (3-NBD-C12 Cholesterol) has emerged as a powerful tool in this field. It is a fluorescent cholesterol analog where the hydrophilic 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the 3β-hydroxyl group of cholesterol via a 12-carbon spacer.[4] This design allows the cholesterol moiety to orient naturally within the membrane bilayer, while the NBD reporter group resides near the membrane surface, minimizing perturbation of the cholesterol backbone's interactions.[4] The NBD fluorophore's sensitivity to its microenvironment makes it an excellent probe for investigating molecular binding and cellular dynamics.[5]
This technical guide provides an in-depth overview of the core principles and methodologies for using this compound to study lipid-protein interactions. It includes detailed experimental protocols, quantitative data from key studies, and visual workflows to aid researchers in applying these techniques.
Physicochemical Properties of this compound
A clear understanding of the probe's properties is essential for designing and interpreting experiments.
| Property | Value | Reference |
| Molecular Formula | C45H70N4O5 | MedchemExpress[1] |
| Molecular Weight | 747.1 g/mol | MedchemExpress[1] |
| Excitation Maximum (λex) | ~465 nm | MedchemExpress[1] |
| Emission Maximum (λem) | ~535 nm | MedchemExpress[1] |
| Appearance | Solution in ethanol | Interchim[4] |
| Solubility | ~1 mg/ml in DMF; ~0.25 mg/ml in DMSO | Interchim[4] |
Key Experimental Techniques & Protocols
Several powerful biophysical techniques leverage the fluorescent properties of this compound to provide quantitative and qualitative data on lipid-protein interactions.
Fluorescence Quenching Assays
Principle: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions with a quencher molecule. When this compound is bound to a protein, it may be shielded from the aqueous environment. By using a water-soluble quencher like potassium iodide (KI), the degree of protection, and thus the binding, can be quantified. The data is typically analyzed using the Stern-Volmer equation.[6]
Workflow for Fluorescence Quenching Assay
Caption: Workflow for a Stern-Volmer fluorescence quenching experiment.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of the protein of interest (e.g., 2 µM) in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound in ethanol. The final concentration in the assay should be determined empirically but is often in the nanomolar range.
-
Prepare a concentrated stock solution of the aqueous quencher (e.g., 2.5 M Potassium Iodide (KI) with 1 mM Na2S2O3 to prevent I3- formation).[6]
-
-
Binding Reaction:
-
In a quartz cuvette, mix the protein solution with this compound to achieve the desired final concentrations.
-
Incubate the mixture to allow for binding to reach equilibrium (e.g., 15-30 minutes at room temperature).
-
-
Fluorescence Measurement:
-
Place the cuvette in a fluorometer. Set the excitation wavelength to ~465 nm and the emission wavelength to ~535 nm.
-
Record the initial fluorescence intensity (F₀).
-
-
Quenching Titration:
-
Add small aliquots of the KI stock solution to the cuvette.
-
Mix gently and incubate for 2 minutes in the dark to allow for equilibration before each measurement.[6]
-
Record the fluorescence intensity (F) after each addition.
-
-
Data Analysis:
-
Correct the measured fluorescence intensities for dilution.
-
Plot F₀/F versus the molar concentration of the quencher [Q].
-
Fit the data to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].[6]
-
The slope of the resulting line is the Stern-Volmer quenching constant (Ksv). A lower Ksv in the presence of the protein compared to the probe alone indicates that the NBD fluorophore is protected from the quencher, confirming a binding interaction.
-
Quantitative Data: Fluorescence Quenching
| Protein | Probe | Quencher | Ksv (Probe alone) (M⁻¹) | Ksv (Probe + Protein) (M⁻¹) | Fold Protection |
| Steroidogenic Acute Regulatory Protein (StAR) | NBD-Cholesterol* | KI | 5.7[7] | 2.4[7] | 2.4 |
Note: The specific isomer of NBD-cholesterol was not explicitly 3-NBD-C12, but the principle is identical.
Förster Resonance Energy Transfer (FRET) Assays
Principle: FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). Many proteins contain intrinsic tryptophan (Trp) residues, which can act as natural donor fluorophores (λex ~295 nm, λem ~340 nm). The NBD group on this compound can act as an acceptor, as its absorption spectrum overlaps with the emission spectrum of tryptophan. Upon binding, excitation of tryptophan at 295 nm will lead to a decrease in its fluorescence (donor quenching) and an increase in NBD fluorescence (sensitized emission), providing direct evidence of interaction.[3]
Workflow for a Trp-NBD FRET Binding Assay
Caption: Workflow for a FRET-based binding assay using intrinsic tryptophan.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of the tryptophan-containing protein (e.g., 2-5 µM) in a suitable buffer.
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., ethanol).
-
-
Fluorescence Measurements:
-
In a fluorometer, add the protein solution to a cuvette.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.
-
Record two emission spectra: one for tryptophan fluorescence (e.g., 305-400 nm) and one for potential NBD sensitized emission (e.g., 500-600 nm).
-
-
Titration:
-
Add increasing concentrations of this compound to the protein solution.
-
After each addition, incubate to allow binding to equilibrate.
-
Repeat the fluorescence emission scans (both Trp and NBD ranges).
-
-
Data Analysis:
-
Observe the quenching of the tryptophan fluorescence peak (~340 nm) and the increase in the sensitized NBD emission peak (~535 nm) as a function of this compound concentration.
-
Plot the change in fluorescence against the concentration of this compound.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site specific binding) to calculate the dissociation constant (Kd).
-
Quantitative Data: FRET & Binding Affinity
| Protein/Peptide | Probe | Method | Dissociation Constant (Kd) |
| IFITM3 Amphipathic Helix Peptide (P2) | 22-NBD-Cholesterol* | Fluorescence Saturation | 1.59 µM[8] |
Note: This study used 22-NBD-Cholesterol, which has the NBD group on the alkyl tail, but demonstrates the utility of NBD-cholesterol analogs in determining binding affinity.
Protein-Lipid Overlay Assay
Principle: This is a simple, effective screening technique to identify lipid-protein interactions.[9] Lipids of interest, including this compound, are spotted onto a nitrocellulose membrane. The membrane is then blocked and incubated with a protein of interest. If the protein binds to the spotted lipid, it can be detected. While traditionally detected via an antibody against the protein or a tag, the intrinsic fluorescence of this compound can potentially be used for direct detection, simplifying the workflow.[10][11]
Workflow for Protein-Lipid Overlay Assay
Caption: Workflow for a protein-lipid overlay assay.
Detailed Experimental Protocol:
-
Membrane Preparation:
-
Prepare 1 mM stock solutions of this compound and other control lipids in an appropriate solvent (e.g., chloroform/methanol/water mixture).[12]
-
On a nitrocellulose membrane, carefully spot 1-2 µL of each lipid stock, typically in a dilution series (e.g., 100, 50, 25, 12.5 pmol).[9]
-
Allow the membrane to dry completely at room temperature for at least 1 hour.[9]
-
-
Blocking and Protein Incubation:
-
Washing and Detection:
-
Wash the membrane extensively with TBS-T (e.g., 3-5 times for 10 minutes each) to remove unbound protein.
-
Method A (Antibody Detection): Proceed as with a standard Western blot. Incubate with a primary antibody against the protein or its tag, followed by an HRP-conjugated secondary antibody and chemiluminescent detection.[10]
-
Method B (Direct Fluorescence): Place the washed, moist membrane in a fluorescence imager. Excite at ~465 nm and capture emission at ~535 nm. A positive signal on the this compound spot (compared to negative lipid controls) indicates binding.
-
-
Analysis:
-
Analyze the resulting image to determine which lipids the protein binds to and estimate the relative affinity based on the lowest concentration spot detected.
-
Live-Cell Imaging of Cholesterol Uptake
Principle: this compound can be used to visualize the uptake and intracellular trafficking of cholesterol in living cells using confocal microscopy or high-content imaging systems.[13][14] Upon uptake, the probe's fluorescence can be tracked as it moves from the plasma membrane to various organelles, such as the endoplasmic reticulum or lipid droplets. This allows for the study of cholesterol transport pathways and the effect of genetic or pharmacological perturbations.
Workflow for Live-Cell Cholesterol Uptake Assay
Caption: Workflow for visualizing cellular cholesterol uptake with this compound.
Detailed Experimental Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2, CHO, or primary cells) in glass-bottom imaging dishes or multi-well plates suitable for microscopy.[15]
-
Culture cells in appropriate media until they reach the desired confluency (e.g., 70-80%).
-
-
Labeling:
-
Prepare a labeling solution by diluting the this compound stock into serum-free cell culture medium. A typical final concentration is 20 µg/mL.[16]
-
Aspirate the culture medium from the cells and replace it with the labeling solution.
-
Incubate the cells for the desired time period (e.g., 1 to 4 hours) at 37°C.[17]
-
-
Washing and Imaging:
-
Aspirate the labeling solution and wash the cells 2-3 times with a buffered saline solution (e.g., PBS or TBSS) to remove the probe from the medium.[18]
-
Add fresh imaging buffer or medium to the cells.
-
Immediately image the cells on a confocal microscope equipped with a live-cell incubation chamber. Use a ~488 nm laser line for excitation and collect emission between ~500-550 nm.[18]
-
-
Data Analysis:
-
Acquire images from multiple fields of view for each condition.
-
Use image analysis software to quantify the fluorescence intensity per cell or within specific subcellular regions to measure cholesterol uptake and distribution.
-
Case Study: Cholesterol Efflux and ABC Transporters
A critical application for cholesterol probes is in studying the reverse cholesterol transport pathway, where excess cholesterol is removed from peripheral cells and transported to the liver for excretion.[19] ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1, are key proteins in this process.[19] They mediate the efflux of cholesterol from cells to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).[19] Assays using this compound can quantify the activity of these transporters.[20][21]
Signaling Pathway: ABC Transporter-Mediated Cholesterol Efflux
Caption: Simplified pathway of cholesterol efflux via ABCA1 and ABCG1 transporters.
In a typical efflux assay, cells are first loaded with this compound. After an equilibration period, the cells are incubated with cholesterol acceptors like ApoA-I or HDL. The amount of fluorescence that moves from the cells into the supernatant over time is measured, providing a direct readout of transporter activity.[21] This method is invaluable for screening compounds that may modulate cholesterol efflux and have therapeutic potential in diseases like atherosclerosis.[20]
Conclusion
This compound is a versatile and powerful fluorescent probe for the investigation of lipid-protein interactions. Its ability to mimic native cholesterol while providing a robust and environmentally sensitive fluorescent signal makes it suitable for a wide range of applications, from in vitro biophysical assays to live-cell imaging. The techniques outlined in this guide—fluorescence quenching, FRET, protein-lipid overlay assays, and live-cell microscopy—provide a comprehensive toolkit for researchers to explore the critical role of cholesterol in protein function and cellular physiology. Careful experimental design and data interpretation, grounded in the principles described herein, will continue to yield valuable insights into the complex world of lipid-protein interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol modulates the structural dynamics of the paddle motif loop of KvAP voltage sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol Binds the Amphipathic Helix of IFITM3 and Regulates Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Lipid Overlay (PLO) Assay - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABC Transporters, Cholesterol Efflux, and Implications for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-NBD-C12 Cholesterol as a Probe for Membrane Microdomains
This guide provides a comprehensive overview of this compound, a fluorescent analog of cholesterol, and its application in the study of membrane microdomains, commonly known as lipid rafts. It covers the probe's properties, experimental protocols, and the visualization of key concepts and workflows.
Introduction: Membrane Microdomains and the Role of Cholesterol
Cellular membranes are not homogenous structures but are organized into specialized microdomains enriched in certain lipids and proteins.[1] These domains, often called "lipid rafts," are small, dynamic assemblies of sphingolipids and cholesterol that float within the more fluid, liquid-disordered bilayer of the membrane.[1]
Cholesterol is a critical structural and regulatory component of these microdomains.[2] It is believed to act as a spacer between the long, saturated hydrocarbon chains of sphingolipids, creating a more tightly packed and ordered membrane environment known as the liquid-ordered (l_o) phase.[1][2][3] This is in contrast to the surrounding bilayer, which exists in a more fluid liquid-disordered (l_d) phase.[2][3] The unique environment of lipid rafts allows them to function as platforms for signal transduction, protein trafficking, and other cellular processes.[4]
Studying these transient and small domains in living cells is challenging.[5] This has led to the development of specialized tools, including fluorescent lipid analogs, to visualize and probe the behavior of specific molecules like cholesterol within the complex membrane environment.[5][6]
This compound: A Purpose-Designed Fluorescent Probe
This compound is a fluorescent cholesterol analog designed to mimic the behavior of native cholesterol while allowing for its visualization using fluorescence microscopy.[6]
Structural Design: The molecule consists of a cholesterol backbone with a nitrobenzoxadiazole (NBD) fluorophore attached to the 3β-hydroxyl group via a 12-carbon spacer.[6][7][8] This design is intentional and offers a key advantage over other cholesterol analogs, such as 25-NBD-cholesterol, where the fluorophore is attached to the hydrophobic side chain.[7][8] By placing the hydrophilic NBD group at the polar head of the cholesterol molecule, the probe can orient itself in the membrane in a manner that more closely resembles natural cholesterol, with the fluorescent tag positioned near the membrane-water interface.[7][8]
Principle of Operation: The NBD fluorophore is environmentally sensitive.[6] Its fluorescence properties, such as emission wavelength and intensity, can change based on the polarity and lipid packing of its immediate surroundings.[6] This sensitivity allows researchers to infer information about the local membrane environment where the probe is located. While it is a valuable tool, it's important to note that like many probes, its partitioning behavior can be complex. Some studies indicate that NBD-cholesterol derivatives preferentially partition into liquid-disordered phases in model membranes.[9]
Quantitative Data Presentation
The physical and spectral properties of this compound are summarized below.
| Property | Value | Reference |
| Synonyms | 3-C12-NBD Cholesterol, 3-dodecanoyl-NBD Cholesterol | [6] |
| Molecular Formula | C45H70N4O5 | [6][8] |
| Molecular Weight | 747.1 g/mol | [6][8] |
| Excitation Maximum | ~465 nm | [6][8][10][11] |
| Emission Maximum | ~535 nm | [6][8][10][11] |
| Solubility (approx.) | DMSO: 0.25 mg/ml; DMF: 1 mg/ml; Ethanol (B145695): 1 mg/ml | [7][8] |
| Recommended Storage | Store as a solid or in organic solvent at -20°C, protected from light. | [10][12] |
Experimental Protocols
Protocol for Labeling Live Cells
This protocol describes a general procedure for labeling the plasma membranes of live cultured cells with this compound to visualize its distribution.
A. Materials:
-
This compound (e.g., as a solution in ethanol)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol, anhydrous
-
Appropriate cell culture medium (e.g., DMEM) with serum
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live cells cultured on glass-bottom imaging dishes
-
Confocal fluorescence microscope
B. Stock Solution Preparation:
-
This compound is often supplied dissolved in ethanol.[7] If starting with a solid, dissolve it in a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 1 mg/ml).
-
If the supplied solvent is not desired for the final preparation, it can be evaporated under a gentle stream of nitrogen, and the probe can be immediately redissolved in the solvent of choice (e.g., DMSO).[7]
-
Store the stock solution at -20°C, protected from light.
C. Cell Labeling Procedure:
-
Grow cells to a desired confluency (e.g., 60-80%) on glass-bottom dishes suitable for high-resolution microscopy.
-
Prepare a fresh labeling solution. Dilute the this compound stock solution into pre-warmed cell culture medium or a suitable buffer (like HBSS). A typical final concentration is in the low micromolar range (e.g., 1-5 µM).
-
Note: It is crucial to vortex the solution immediately after adding the stock to the aqueous medium to prevent aggregation of the lipid probe.
-
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the labeling solution to the cells and incubate for a specified period, typically 15-60 minutes at 37°C in a cell culture incubator. Incubation time may require optimization depending on the cell type.
-
After incubation, aspirate the labeling solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove the unincorporated probe.
-
Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. The cells are now ready for imaging.
D. Fluorescence Microscopy:
-
Image the cells using a confocal microscope for optimal resolution and to minimize out-of-focus light.
-
Use an excitation source near 465 nm (e.g., a 488 nm laser line is often suitable).[13]
-
Collect the fluorescence emission using a bandpass filter centered around 535 nm (e.g., 505-550 nm).[13]
-
Acquire images, focusing on the plasma membrane and intracellular compartments to analyze the probe's distribution.
Protocol for Studying Probe Partitioning in Giant Unilamellar Vesicles (GUVs)
This protocol outlines the use of this compound in a model membrane system to directly visualize its preference for different lipid phases.
A. Materials:
-
Lipids for creating phase separation (e.g., DOPC, egg sphingomyelin, and cholesterol)
-
This compound stock solution in chloroform (B151607) or ethanol
-
Sucrose (B13894) and glucose solutions for electroformation
-
ITO-coated glass slides and an electroformation chamber
-
Confocal fluorescence microscope
B. GUV Formation and Probe Incorporation:
-
Prepare a lipid mixture in chloroform that promotes the formation of coexisting liquid-ordered (l_o) and liquid-disordered (l_d) phases. A common mixture is DOPC:Sphingomyelin:Cholesterol in a 1:1:1 or similar molar ratio.
-
Add this compound to this lipid mixture at a low molar percentage (e.g., 0.1-0.5 mol%).
-
Spread the lipid/probe mixture evenly onto the conductive side of an ITO-coated glass slide and dry thoroughly under vacuum to form a thin lipid film.
-
Assemble the electroformation chamber with a second ITO slide, separated by a silicone gasket, and fill with a sucrose solution.
-
Apply an AC electric field to the chamber for several hours to induce the formation of GUVs.
-
Harvest the GUVs and dilute them into a glucose solution for imaging. The density difference between sucrose (inside) and glucose (outside) will cause the GUVs to settle at the bottom of the imaging dish.
C. Imaging and Analysis:
-
Image the GUVs using a confocal microscope with the appropriate settings for NBD as described in section 4.1.D.
-
Observe the fluorescence distribution within the GUV membranes. In phase-separated vesicles, the probe's fluorescence intensity will differ between the l_o and l_d domains.
-
Quantify the fluorescence intensity in each phase to calculate a partition coefficient (Kp), which provides a quantitative measure of the probe's preference for one phase over the other. Studies have shown that carbamate-linked NBD-cholesterol probes can exhibit a preference for liquid-ordered domains.[14][15]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Insertion of this compound into a membrane with distinct microdomains.
Caption: General experimental workflow for using this compound.
Caption: Simplified cholesterol trafficking pathway studied with fluorescent analogs.
References
- 1. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cholesterol in the formation and nature of lipid rafts in planar and spherical model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol targeting alters lipid raft composition and cell survival in prostate cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. caymanchem.com [caymanchem.com]
- 9. aimspress.com [aimspress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. NB-64-88378-50mg | this compound [186833-02-3] Quimigen Portugal [quimigen.pt]
- 13. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with 3-NBD-C12 Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-NBD-C12 Cholesterol is a fluorescently labeled analog of cholesterol that serves as a valuable tool for investigating the dynamics of cholesterol trafficking and distribution within live cells. In this molecule, the nitrobenzoxadiazole (NBD) fluorophore is attached to the 3-hydroxyl group of cholesterol via a 12-carbon spacer. This design allows the cholesterol moiety to insert into cellular membranes, while the NBD group provides a fluorescent signal for visualization. The environmental sensitivity of the NBD fluorophore, whose fluorescence intensity increases in nonpolar environments, makes it particularly useful for monitoring the movement of cholesterol from the plasma membrane to intracellular compartments such as lipid droplets. These characteristics make this compound a powerful probe for studying cholesterol metabolism, identifying defects in cholesterol transport, and for screening potential therapeutic agents that modulate these pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in live cell imaging experiments.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (Ex) | ~465 | [1][2] |
| Emission Maximum (Em) | ~535 | [1][2] |
Table 2: Recommended Staining Conditions for Live Cell Imaging
| Parameter | Recommended Range | Notes |
| Concentration | 1 - 20 µg/mL | Optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations can lead to artifacts. |
| Incubation Time | 15 minutes - 72 hours | Shorter times (15-60 min) are suitable for observing initial uptake at the plasma membrane. Longer times (4-72 h) are necessary for visualizing transport to intracellular organelles like lipid droplets. |
| Temperature | 37°C | Standard cell culture conditions should be maintained during incubation and imaging to ensure physiological relevance. |
| Cell Seeding Density | 50-80% confluency | Cells should be in the logarithmic growth phase for optimal uptake and health. |
Experimental Protocols
Protocol 1: Live Cell Staining and Imaging of this compound
This protocol outlines the steps for staining live cells with this compound and subsequent imaging using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Culture plates or chambered coverglass suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding:
-
One to two days prior to the experiment, seed cells onto a culture vessel suitable for live cell imaging (e.g., glass-bottom dish, chambered coverglass).
-
Ensure cells are at 50-70% confluency on the day of the experiment.
-
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Store any unused stock solution at -20°C or -80°C, protected from light.[1]
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-5 µg/mL) in pre-warmed, serum-free or complete culture medium. It is crucial to vortex the solution well to ensure the hydrophobic probe is evenly dispersed.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30 minutes to 4 hours). The optimal incubation time will depend on the cell type and the specific process being investigated.
-
-
Washing:
-
After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or live cell imaging medium to remove excess probe.
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed live cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).
-
Use a filter set appropriate for NBD fluorescence (Excitation: ~465 nm, Emission: ~535 nm).
-
Acquire images at different time points to monitor the dynamic trafficking of the cholesterol analog.
-
Protocol 2: High-Throughput Screening for Cholesterol Efflux Modulators
This protocol provides a framework for a cell-based, high-throughput screening (HTS) assay to identify compounds that modulate cholesterol efflux using this compound.
Materials:
-
This compound
-
Cell line relevant to cholesterol efflux (e.g., THP-1 derived macrophages)
-
96- or 384-well black, clear-bottom plates
-
Compound library
-
Cholesterol acceptors (e.g., HDL, ApoA-I)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Cell Loading with this compound:
-
Prepare a loading medium containing this compound (e.g., 5 µM in serum-free medium).
-
Incubate the cells with the loading medium for a sufficient time to allow for cholesterol uptake (e.g., 4 hours at 37°C).[3]
-
-
Equilibration and Compound Treatment:
-
Wash the cells with PBS to remove the loading medium.
-
Add medium containing the test compounds from your library to the respective wells. Include appropriate controls (vehicle, positive control for efflux).
-
Incubate for a period to allow for compound activity (e.g., 1-2 hours).
-
-
Cholesterol Efflux:
-
Add a cholesterol acceptor (e.g., HDL or ApoA-I) to the wells to initiate efflux.
-
Incubate for a defined period (e.g., 4 hours) to allow for the efflux of this compound from the cells to the medium.[3]
-
-
Quantification:
-
After the efflux period, carefully collect the supernatant (medium) from each well.
-
Lyse the cells in the plate with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Ex: ~465 nm, Em: ~535 nm).
-
-
Data Analysis:
-
Calculate the percentage of cholesterol efflux for each well using the following formula: % Efflux = (Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)) * 100
-
Identify "hits" from the compound library that significantly increase or decrease cholesterol efflux compared to controls.
-
Visualizations
Caption: Experimental workflow for live cell imaging with this compound.
Caption: Simplified overview of intracellular cholesterol trafficking pathways.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Insufficient probe concentration or incubation time.- Photobleaching.- Incorrect filter set. | - Optimize probe concentration and incubation time.- Minimize exposure to excitation light; use an anti-fade reagent if compatible with live imaging.- Ensure the filter set matches the excitation and emission spectra of NBD. |
| High background fluorescence | - Incomplete removal of excess probe.- Probe aggregation in the medium. | - Increase the number and duration of washing steps.- Ensure the probe is well-solubilized in the medium; vortex thoroughly before adding to cells. |
| Cell death or altered morphology | - Phototoxicity from excessive light exposure.- Cytotoxicity of the probe or solvent (DMSO). | - Reduce the intensity and duration of light exposure; use a more sensitive camera.- Use the lowest effective concentration of the probe and ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Artifactual localization (e.g., large aggregates) | - Probe concentration is too high. | - Perform a concentration titration to find the optimal concentration that provides a good signal without causing aggregation. |
References
Application Notes and Protocols for 3-NBD-C12 Cholesterol in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-NBD-C12 Cholesterol is a fluorescently labeled cholesterol analog that serves as a valuable tool for investigating the dynamics of cholesterol trafficking and distribution within living cells. In this molecule, the nitrobenzoxadiazole (NBD) fluorophore is attached to the 3-hydroxyl group of cholesterol via a 12-carbon spacer. This design allows the cholesterol moiety to insert into cellular membranes, mimicking the behavior of endogenous cholesterol, while the NBD group provides a fluorescent signal for visualization by confocal microscopy. These characteristics make this compound a powerful probe for studying cholesterol uptake, efflux, and intracellular transport pathways, which are critical areas of research in metabolic diseases, cardiovascular disorders, and drug development.
Properties of this compound
The utility of this compound in confocal microscopy is underpinned by its specific fluorescent properties. The NBD fluorophore is sensitive to the polarity of its environment, which can provide insights into the lipid environment of the probe.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~465 nm | [1][2][3][4] |
| Emission Wavelength (λem) | ~535 nm | [1][2][3][4] |
| Recommended Solvent | Ethanol, DMSO, DMF | [3][5] |
| Solubility in DMSO | ~0.25 mg/mL | [5] |
| Solubility in DMF | ~1 mg/mL | [5] |
| Storage Temperature | -20°C (protect from light) | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below. These protocols can be adapted for various cell types and specific research questions.
Protocol 1: Cellular Cholesterol Uptake Assay
This protocol is designed to quantify the uptake of cholesterol into cultured cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Cultured cells (e.g., hepatocytes, macrophages)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets (e.g., FITC/GFP channel)
-
Optional: Positive control such as U-18666A (a cholesterol transport inhibitor)[6][7]
Procedure:
-
Cell Seeding: Seed cells in a suitable format for microscopy (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution in serum-free culture medium to a final concentration of 10-20 µg/mL.[6][7][8] For example, a 1:50 dilution of a 1 mg/mL stock results in a 20 µg/mL final concentration.[6][7]
-
Cell Labeling:
-
Wash the cells twice with PBS.
-
Remove the PBS and add the prepared labeling medium to the cells.
-
If using a positive control, add it to the designated wells at this stage.
-
Incubate the cells for a specified period, typically ranging from 4 to 72 hours, depending on the cell type and experimental goals.[6][7][9] For THP-1 macrophages, uptake reached a plateau after 4 hours of incubation.[9]
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with cold PBS to remove unincorporated this compound.
-
-
Imaging:
-
Add fresh serum-free medium or PBS to the cells.
-
Image the cells using a confocal microscope with excitation at ~465 nm and emission detection at ~535 nm.
-
Acquire images from multiple fields of view for quantitative analysis.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per region of interest using image analysis software.
-
Compare the fluorescence intensity between different experimental conditions.
-
Figure 1. A flowchart of the cholesterol uptake assay.
Protocol 2: Cholesterol Efflux Assay
This protocol measures the rate at which cholesterol is transported out of cells to an extracellular acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).
Materials:
-
This compound stock solution
-
Cultured cells (e.g., macrophages)
-
Labeling medium (as in Protocol 1)
-
Equilibration medium (e.g., serum-free medium with 0.2% BSA)
-
Cholesterol acceptor (e.g., HDL, ApoA-I)
-
Cell lysis buffer
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Labeling:
-
Seed and grow cells as in the uptake protocol.
-
Label the intracellular cholesterol pool by incubating the cells with the this compound labeling medium for 1 to 24 hours.[8]
-
-
Equilibration:
-
After labeling, wash the cells twice with serum-free medium.
-
Incubate the cells in equilibration medium for 10-18 hours to allow the fluorescent cholesterol to distribute among intracellular compartments.[8]
-
-
Efflux Induction:
-
Wash the cells with serum-free medium.
-
Add the cholesterol acceptor (e.g., HDL or ApoA-I) diluted in serum-free medium to the cells.
-
Incubate for a defined period (e.g., 1-6 hours) to allow for cholesterol efflux.[8]
-
-
Sample Collection:
-
Collect the supernatant (medium containing the effluxed this compound).
-
Wash the cells with PBS.
-
Lyse the cells with cell lysis buffer and collect the cell lysate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorometer or plate reader (Ex: ~485 nm, Em: ~523-535 nm).
-
-
Calculation of Percent Efflux:
-
Percent Efflux = [Fluorescence of Supernatant / (Fluorescence of Supernatant + Fluorescence of Cell Lysate)] x 100
-
Figure 2. A flowchart of the cholesterol efflux assay.
Protocol 3: Visualizing Intracellular Cholesterol Trafficking
This protocol is for the qualitative and semi-quantitative analysis of the subcellular localization of this compound.
Materials:
-
This compound stock solution
-
Cultured cells
-
Labeling medium
-
Organelle-specific fluorescent trackers (e.g., for endoplasmic reticulum, Golgi, lysosomes)
-
Confocal microscope with multi-channel imaging capabilities
Procedure:
-
Cell Preparation and Labeling:
-
Seed cells on glass-bottom dishes.
-
Label the cells with this compound using a low concentration (e.g., 1 µM) for a short duration (e.g., 15-60 minutes) to observe initial trafficking events.[10]
-
-
Co-staining with Organelle Markers (Optional):
-
After labeling with this compound, cells can be co-stained with fluorescent probes that mark specific organelles according to the manufacturer's instructions.
-
-
Live-Cell Imaging:
-
Wash the cells to remove the labeling medium.
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire time-lapse images to track the movement of this compound over time.
-
-
Image Analysis:
-
Analyze the co-localization of the this compound signal with different organelle markers to determine its subcellular distribution.
-
Track the movement of fluorescent puncta to analyze the dynamics of cholesterol transport vesicles.
-
Figure 3. A workflow for intracellular cholesterol trafficking studies.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison between different experimental groups. For uptake and efflux assays, this would typically include mean fluorescence intensities and calculated percentages, along with statistical analysis. For trafficking studies, co-localization coefficients (e.g., Pearson's correlation coefficient) can be tabulated.
It is important to note that while this compound is designed to mimic natural cholesterol, the presence of the bulky NBD group may influence its behavior in some cellular contexts. Therefore, results should be interpreted with this consideration in mind, and where possible, validated with complementary techniques.
Conclusion
This compound is a versatile and effective fluorescent probe for the study of cellular cholesterol dynamics using confocal microscopy. The protocols outlined above provide a framework for investigating cholesterol uptake, efflux, and intracellular trafficking in a variety of cell types. By carefully designing experiments and quantitatively analyzing the resulting imaging data, researchers can gain valuable insights into the complex processes of cholesterol homeostasis and their roles in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for FRET Analysis Using 3-NBD-C12 Cholesterol as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale (typically 1-10 nm) between two fluorescent molecules, a donor and an acceptor.[1] This phenomenon, based on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, is exquisitely sensitive to the distance between the two probes.[1] In the context of cellular and membrane biology, FRET is an invaluable tool for investigating a wide range of phenomena, including protein-lipid interactions, membrane organization and dynamics, and cholesterol trafficking.[2][3]
This document provides detailed application notes and protocols for conducting FRET analysis using 3-dodecanoyl-NBD-cholesterol (3-NBD-C12 Cholesterol) as a fluorescent acceptor. This compound is a fluorescent analog of cholesterol where the nitrobenzoxadiazole (NBD) fluorophore is attached to the cholesterol backbone.[4] The NBD moiety serves as an excellent FRET acceptor for various donor fluorophores, including tryptophan residues in proteins and other fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). Its spectral properties, with an excitation maximum around 465 nm and an emission maximum around 535 nm, make it a versatile tool for studying cholesterol's role in biological membranes.[5][6]
Principle of FRET with this compound
The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "molecular ruler".[1] The key requirements for FRET to occur are:
-
The donor and acceptor molecules must be in close proximity.
-
The emission spectrum of the donor must overlap with the absorption (excitation) spectrum of the acceptor.
-
The transition dipoles of the donor and acceptor must be favorably oriented.
When these conditions are met, excitation of the donor fluorophore can lead to energy transfer to the acceptor, resulting in quenching of the donor's fluorescence and an increase in the acceptor's sensitized emission. By measuring the change in fluorescence properties, the FRET efficiency can be calculated, which in turn can be used to determine the distance between the donor and acceptor.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. Organization and dynamics of NBD-labeled lipids in lipid bilayer analyzed by FRET using the small membrane fluorescent probe AHBA as donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for 3-NBD-C12 Cholesterol in Supported Lipid Bilayer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-dodecanoyl-NBD Cholesterol (3-NBD-C12 Cholesterol) is a fluorescently labeled cholesterol analog valuable for investigating the dynamics and organization of cholesterol in model membranes such as supported lipid bilayers (SLBs). The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the cholesterol molecule via a 12-carbon spacer at the 3-position. This design allows the cholesterol moiety to properly orient within the lipid bilayer, while the NBD group resides near the membrane-water interface, making it an effective probe for studying cholesterol's behavior without significantly perturbing the membrane structure.[1] The fluorescence of the NBD group is highly sensitive to the polarity of its surrounding environment, providing insights into local membrane properties.[2] These characteristics make this compound a powerful tool for visualizing lipid domains, studying cholesterol-protein interactions, and developing assays for lipid metabolism.[1]
Key Applications in Supported Lipid Bilayer Studies
-
Visualization and analysis of lipid domains: this compound can be used to investigate the partitioning of cholesterol between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains.[2][3] The preferential partitioning of the probe provides a visual representation of the membrane's lateral heterogeneity.
-
Studying cholesterol-protein interactions: The proximity of the NBD fluorophore to the membrane surface allows for the study of interactions between cholesterol and membrane-associated proteins.[1] Changes in the fluorescence signal upon protein binding can provide information on the nature and extent of these interactions.
-
Monitoring membrane fluidity: While not a direct measure of fluidity, changes in the fluorescence characteristics of this compound can indicate alterations in the membrane environment, which can be correlated with changes in membrane fluidity.
-
Investigating the effects of drugs on membrane properties: This fluorescent probe can be employed to assess how pharmaceutical compounds affect cholesterol distribution and the organization of lipid domains within the SLB.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and its use in SLB studies.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Parameter | Value | Reference/Note |
| Molecular Formula | C45H70N4O5 | Manufacturer's data |
| Molecular Weight | 747.06 g/mol | Manufacturer's data |
| Excitation Maximum (λex) | ~460 nm | The exact maximum can vary with solvent polarity. |
| Emission Maximum (λem) | ~535 nm | The exact maximum is sensitive to the environment's polarity. |
| Solubility | ~1 mg/ml in DMF, ~0.25 mg/ml in DMSO | [1] |
| Recommended Solvent | Ethanol (B145695) for initial stock solution | [1] |
Table 2: Typical Experimental Parameters for SLB Studies with this compound
| Parameter | Typical Value/Range | Reference/Note |
| Probe Concentration | 0.1 - 2 mol% | To minimize artifacts from high probe concentrations. |
| Lipid Composition (for domain studies) | Ternary mixtures (e.g., DOPC/DPPC/Cholesterol, DOPC/Egg Sphingomyelin/Cholesterol) | [2][3] |
| SLB Formation Method | Vesicle fusion | A common and effective method for forming SLBs on suitable substrates. |
| Imaging Technique | Epifluorescence or Confocal Microscopy | For visualizing the distribution of the fluorescent probe in the SLB. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
3-dodecanoyl-NBD Cholesterol is typically supplied in a solvent like ethanol.[1]
-
If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen gas.[1]
-
Immediately add the desired solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to the dried lipid.[1]
-
To prepare aqueous solutions for biological experiments, it is best to dilute the organic stock solution into the aqueous buffer. It is not recommended to store the aqueous solution for more than one day.[1]
Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) Containing this compound
-
Lipid Mixture Preparation: In a clean glass vial, combine the desired lipids (e.g., DOPC, DPPC, and unlabeled cholesterol) in chloroform.
-
Probe Incorporation: Add the this compound stock solution to the lipid mixture to achieve the desired molar percentage (typically 0.1-2 mol%).
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial under a vacuum for at least 1-2 hours.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS or Tris buffer) to a final lipid concentration of 1-5 mg/mL. Vortex the mixture to suspend the lipids, forming multilamellar vesicles (MLVs).
-
SUV Formation:
-
Sonication: Sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear.
-
Extrusion: Alternatively, subject the MLV suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane with a pore size of 50-100 nm using a mini-extruder. This method generally produces a more uniform population of SUVs.
-
Protocol 3: Formation of a Supported Lipid Bilayer (SLB) on a Glass Substrate
-
Substrate Cleaning: Thoroughly clean the glass coverslips or other hydrophilic substrates. A common method is to sonicate in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ) or an oxygen plasma cleaner to create a hydrophilic surface.
-
SLB Formation:
-
Place the cleaned substrate in a suitable chamber.
-
Add the SUV suspension to the chamber, ensuring the substrate is fully covered.
-
Incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.
-
-
Washing: Gently wash the chamber with excess buffer to remove any unfused vesicles.
-
Imaging: The SLB is now ready for imaging using fluorescence microscopy.
Visualizations
Caption: Experimental workflow for SLB studies with this compound.
Caption: Partitioning of this compound in lipid domains.
Concluding Remarks
This compound is a versatile and effective fluorescent probe for studying the role of cholesterol in supported lipid bilayers. Its ability to mimic the behavior of native cholesterol, coupled with the environmental sensitivity of the NBD fluorophore, allows for detailed investigations into the lateral organization of membranes.[1][2] By following the protocols outlined in this document, researchers can effectively utilize this tool to gain valuable insights into the complex world of membrane biophysics, with applications ranging from fundamental cell biology to drug development.
References
Application Notes: Flow Cytometry Analysis of Cellular Cholesterol Uptake Using 3-NBD-C12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is an essential lipid that plays a critical role in maintaining the structural integrity of cell membranes and serves as a precursor for steroid hormones and bile acids.[1][2] The cellular regulation of cholesterol levels is a tightly controlled process involving synthesis, efflux, and uptake.[3] Dysregulation of these pathways is implicated in numerous diseases, including atherosclerosis, obesity, heart disease, and cancer.[1][2][3] Therefore, monitoring cellular cholesterol uptake is crucial for understanding disease mechanisms and for screening potential therapeutic compounds.
This application note provides a detailed protocol for quantifying cellular cholesterol uptake using 3-Dodecanoyl-NBD-Cholesterol (3-NBD-C12), a fluorescent cholesterol analog, with flow cytometry. 3-NBD-C12 contains the cholesterol molecule tagged with a nitrobenzoxadiazole (NBD) fluorophore, allowing for the direct visualization and quantification of its internalization by cells.[4][5][6] Flow cytometry offers a high-throughput method for analyzing large cell populations, making this assay suitable for screening studies.[7]
Principle of the Assay
The assay is based on the cellular uptake of the fluorescently labeled cholesterol analog, 3-NBD-C12. When cells are incubated with 3-NBD-C12, it is internalized and accumulates within the cell. The NBD fluorophore has excitation and emission maxima of approximately 465 nm and 535 nm, respectively, which allows for its detection in the FITC or GFP channel of a standard flow cytometer.[4][6][8][9] The measured fluorescence intensity of the cell population is directly proportional to the amount of cholesterol taken up, enabling the quantitative analysis of cholesterol uptake and the effects of experimental treatments.
Caption: Principle of the 3-NBD-C12 cholesterol uptake assay.
Materials and Reagents
Reagents
-
3-Dodecanoyl-NBD-Cholesterol (3-NBD-C12)
-
Cell Culture Medium (serum-free for assay)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell Dissociation Reagent (e.g., Trypsin-EDTA or TrypLE)
-
Assay Buffer (e.g., PBS or Hank's Balanced Salt Solution)[10]
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) for dissolving compounds
-
Propidium Iodide (PI) or other viability dye (optional)
Equipment
-
Flow Cytometer with 488 nm laser
-
Laminar Flow Hood
-
Cell Culture Incubator (37°C, 5% CO2)
-
Centrifuge
-
Microscope
-
Pipetting Devices
-
Tissue Culture Plates (6, 12, or 24-well)
-
Flow Cytometry Tubes (FACS tubes) or 96-well V-bottom plates
Experimental Protocols
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Reagent Preparation
-
3-NBD-C12 Stock Solution: Prepare a stock solution of 3-NBD-C12 (e.g., 1 mg/mL) in a suitable solvent like ethanol or DMSO.[3] Store aliquots at -20°C, protected from light.[4]
-
3-NBD-C12 Working Solution: On the day of the experiment, dilute the stock solution 1:50 into serum-free cell culture medium to achieve a final working concentration. A commonly used concentration is 20 µg/mL.[3][11] Vortex thoroughly. The optimal concentration should be determined empirically for your specific cell line.
-
Positive Control (U-18666A): Prepare a stock solution in a suitable solvent. On the day of use, dilute into the NBD-C12 working solution to the desired final concentration (e.g., 1-4 µM).[3][11]
-
Assay Buffer: Prepare the assay buffer as required. If using a commercial kit, dissolve the provided buffer tablet in distilled water.[3]
Cell Preparation
-
Adherent Cells: Seed cells in a multi-well plate at a density that will prevent them from exceeding 80% confluency by the end of the incubation period.[3] Allow cells to attach overnight in a cell culture incubator.
-
Suspension Cells: Seed cells in a multi-well plate or culture flask at a desired density (e.g., 5 x 10^5 cells/mL for Jurkat cells).[3]
Staining Protocol
-
Carefully remove the culture medium from the cells. For adherent cells, gently wash once with PBS.
-
Add the 3-NBD-C12 working solution (containing test compounds, vehicle control, or positive control) to the cells.
-
Incubate the cells for the desired period (e.g., 4 to 72 hours) in a cell culture incubator at 37°C.[3][11][12] The optimal incubation time is cell-type dependent and should be determined. A time course experiment is recommended.
-
Harvesting Cells:
-
Suspension Cells: Gently resuspend the cells and transfer them to appropriately labeled FACS tubes or a V-bottom plate.
-
Adherent Cells: Aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation reagent or trypsin. Neutralize trypsin if used, and transfer the cell suspension to FACS tubes.
-
-
Centrifuge the cells at approximately 250-400 x g for 5 minutes at 4°C.[3][10]
-
Carefully aspirate the supernatant.
-
Wash the cell pellet by resuspending in 1 mL of cold Assay Buffer or PBS, then repeat the centrifugation step.
-
Resuspend the final cell pellet in 100-500 µL of Assay Buffer.[3][11] If desired, add a viability dye like PI just before analysis. Keep cells on ice and protected from light until acquisition.
Flow Cytometry Acquisition
-
Set up the flow cytometer with a 488 nm excitation laser.
-
Detect the NBD fluorescence in the FITC/FL1 channel (typically using a 530/30 nm bandpass filter).
-
Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population and to determine the level of background autofluorescence.
-
Gate the live, single-cell population using FSC and SSC parameters. If using a viability dye, gate on the dye-negative population.
-
Acquire a sufficient number of events (e.g., 10,000-50,000) for each sample within the live-cell gate.
-
Record the Mean Fluorescence Intensity (MFI) or Median Fluorescence Intensity (MFI) of the NBD signal for each sample.
Data Presentation and Analysis
The primary output is the MFI of the NBD signal, which corresponds to the amount of cholesterol uptake. Data can be normalized to the vehicle control to determine the relative change in uptake.
| Parameter | Specification | Source |
| Probe | 3-Dodecanoyl-NBD-Cholesterol (3-NBD-C12) | [5][9] |
| Excitation Max | ~465 nm | [4][6][9] |
| Emission Max | ~535 nm | [4][6][9] |
| Common Solvent | Ethanol, DMSO | [3][9] |
| Storage | -20°C, protected from light | [4][8] |
| Table 1: Specifications of 3-NBD-C12 Fluorescent Probe. |
| Parameter | Recommended Range/Value | Notes |
| Cell Lines | Jurkat, Huh-7, Caco-2, THP-1 | [3][11][12] |
| Working Concentration | 20 µg/mL | Should be titrated for optimal results.[3][11] |
| Incubation Time | 4 - 72 hours | Cell-type dependent; time course recommended.[3][11][12] |
| Incubation Medium | Serum-Free Medium | Serum contains lipids that compete for uptake.[3][11] |
| Positive Control | U-18666A (1-4 µM) | Inhibits cholesterol trafficking, increasing uptake.[3][11] |
| Flow Cytometer Channel | FITC / FL1 | Corresponds to NBD excitation/emission spectra.[3][11] |
| Table 2: Recommended Experimental Parameters. |
Experimental Workflow and Controls
A successful experiment relies on a logical workflow and the inclusion of proper controls.
Caption: Experimental workflow for cholesterol uptake analysis.
Controls are essential for proper data interpretation:
-
Unstained Control: Cells that have not been treated with 3-NBD-C12. This is used to measure cellular autofluorescence and set the negative gate.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO or ethanol) used to dissolve the test compounds and 3-NBD-C12. This represents the baseline level of cholesterol uptake.
-
Positive Control: Cells treated with a known modulator of cholesterol uptake, such as U-18666A.[3][11] This confirms that the assay system is responsive.
Optimization and Troubleshooting
-
High Background Fluorescence: Ensure cells are washed thoroughly after incubation to remove any unbound probe. Check the autofluorescence of your specific cell type and test compounds.
-
Low Signal: The concentration of 3-NBD-C12 or the incubation time may need to be increased. Titration is the first step in optimizing any staining protocol.[13][14][15] Ensure the flow cytometer settings are optimized for detecting the NBD fluorophore.
-
High Cell Death: High concentrations of 3-NBD-C12 or test compounds may be cytotoxic. Perform a dose-response curve and always include a viability dye to exclude dead cells from the analysis.
-
High Variability: Ensure consistent cell numbers, incubation times, and washing steps across all samples. Run replicates for all conditions.[2]
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. content.abcam.com [content.abcam.com]
- 12. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 3-NBD-C12 Cholesterol Labeling of Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-NBD-C12 Cholesterol is a fluorescently tagged analog of cholesterol that serves as a valuable tool for investigating the dynamics of cholesterol trafficking and distribution within mammalian cells.[1] This cholesterol derivative incorporates a nitrobenzoxadiazole (NBD) fluorophore, a hydrophilic tag, attached to the cholesterol molecule.[2][3][4] This design allows the cholesterol moiety to orient properly within cellular membranes while the NBD group is exposed, enabling visualization of its movement and localization.[5] These application notes provide detailed protocols for the use of this compound in labeling mammalian cells to study cholesterol metabolism and transport.[2]
Product Information
Fluorescent Properties
The NBD fluorophore imparts useful spectral properties to the cholesterol analog, making it suitable for fluorescence microscopy and other fluorescence-based assays.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 465 nm | [2][3][4] |
| Emission Maximum (Em) | 535 nm | [2][3][4] |
| Fluorophore | Nitrobenzoxadiazole (NBD) | [2] |
| Appearance | Green Fluorescence | [6] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and performance.
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~0.25 mg/mL | [5] |
| Dimethylformamide (DMF) | ~1 mg/mL | [5] |
Storage of Stock Solutions:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month (protect from light)
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[2] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[5]
Experimental Protocols
Preparation of this compound Stock Solution
-
To prepare a stock solution, dissolve the this compound in a suitable organic solvent such as DMSO or DMF.[5]
-
For example, to make a 1 mM stock solution in DMSO, dissolve 0.761 mg of this compound (Molecular Weight: 761.09 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.[2]
Labeling of Mammalian Cells
This protocol provides a general guideline for labeling adherent mammalian cells. Optimization of concentration and incubation time may be necessary for different cell types and experimental conditions.
Materials:
-
Mammalian cells cultured in appropriate medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Serum-free culture medium or a suitable buffer (e.g., Krebs-Ringer-Phosphate-HEPES (KRPH) buffer)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets for NBD fluorescence
Procedure:
-
Cell Seeding: Seed mammalian cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Starvation (Optional but Recommended): To enhance the uptake of the fluorescent cholesterol, you can starve the cells in a serum-free medium or KRPH buffer for 1 hour prior to labeling.[6]
-
Preparation of Labeling Solution: Dilute the this compound stock solution in a serum-free medium or buffer to the desired final concentration. A typical starting concentration is 1 µM.[6] It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid cellular toxicity.
-
Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the prepared labeling solution to the cells.
-
Incubation: Incubate the cells with the this compound labeling solution for a specific period. Incubation times can range from 15 minutes to several hours, depending on the experimental goals.[6] For general localization studies, a 15-minute incubation can be sufficient.[6] For cholesterol uptake and trafficking studies, longer incubation times may be required. The uptake of NBD-cholesterol in THP-1 macrophages has been shown to reach a plateau after 4 hours of incubation.[7]
-
Washing: After incubation, remove the labeling solution and wash the cells two to three times with PBS to remove any unbound fluorescent probe.
-
Imaging: Immediately proceed with imaging the labeled cells using a confocal microscope. Use an excitation wavelength around 465 nm and collect the emission signal around 535 nm.[2][3][4]
Visualization and Data Interpretation
Subcellular Localization
Upon internalization, this compound can be observed in various subcellular compartments. It has been shown to localize to the plasma membrane, lipid droplets, and perinuclear regions, which may include the Golgi apparatus.[1][8] Studies have also indicated that exogenously added NBD-cholesterol can be taken up by lysosomes for degradation.[6] The specific localization pattern can provide insights into the pathways of cholesterol transport and metabolism within the cell.
Cholesterol Trafficking Studies
By performing time-lapse imaging, researchers can track the movement of this compound between different organelles. This allows for the investigation of the kinetics and mechanisms of intracellular cholesterol transport. For example, the transport of cholesterol esters to mitochondria has been observed using NBD-labeled fatty acids in combination with cholesterol.[6]
Diagrams
Caption: Experimental workflow for labeling mammalian cells with this compound.
Caption: Putative intracellular trafficking pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. NB-64-88378-50mg | this compound [186833-02-3] Quimigen Portugal [quimigen.pt]
- 5. interchim.fr [interchim.fr]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Time-Lapse Imaging of 3-NBD-C12 Cholesterol Trafficking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is a fundamental component of cellular membranes, playing a crucial role in maintaining membrane fluidity, structure, and function.[1] Its intricate trafficking pathways are tightly regulated, and dysregulation is implicated in numerous diseases, including cardiovascular disorders and neurodegenerative diseases.[2] Visualizing the dynamic movement of cholesterol within live cells is therefore essential for understanding its physiological roles and for the development of novel therapeutics.
This document provides detailed application notes and protocols for time-lapse imaging of cholesterol trafficking using 3-dodecanoyl-nitrobenzoxadiazole cholesterol (3-NBD-C12 Cholesterol). This fluorescent cholesterol analog incorporates the NBD fluorophore, which allows for real-time visualization of its uptake, distribution, and efflux in living cells.[3][4] The protocols outlined below are designed to be adaptable for various cell types and research questions, providing a robust tool for investigating cholesterol dynamics in the context of basic research and drug discovery.
Properties of this compound
This compound is a derivative of cholesterol where the hydrophilic NBD fluorophore is attached to the 3-hydroxyl group via a 12-carbon spacer.[1] This design allows the cholesterol moiety to intercalate into cellular membranes, mimicking the behavior of endogenous cholesterol.
| Property | Value | Reference |
| Excitation Wavelength (Ex) | 465 nm | [3][5] |
| Emission Wavelength (Em) | 535 nm | [3][5] |
| Molecular Formula | C46H72N4O5 | [5] |
| CAS Number | 186833-02-3 | [5] |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
Protocol 1: Live-Cell Labeling and Time-Lapse Imaging of this compound Uptake
This protocol details the steps for labeling live adherent cells with this compound and subsequently performing time-lapse confocal microscopy to visualize its internalization.
Materials:
-
This compound (from a reputable supplier)
-
Mammalian cell line of interest (e.g., THP-1 macrophages, PC-3 cells)[6][7]
-
Complete cell culture medium
-
Serum-free culture medium or Hank's Balanced Salt Solution (HBSS)[8]
-
Phosphate-Buffered Saline (PBS)
-
Confocal laser scanning microscope with environmental chamber (37°C, 5% CO2)
-
Glass-bottom imaging dishes or chamber slides
Procedure:
-
Cell Seeding:
-
Seed the cells of interest onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells in complete culture medium at 37°C and 5% CO2 overnight to allow for attachment.
-
-
Preparation of this compound Loading Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free medium or HBSS to the desired final working concentration (typically 1-25 µM). It is crucial to vortex the solution well to ensure proper dispersion of the lipophilic probe.
-
-
Cell Labeling:
-
Aspirate the complete culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound loading solution to the cells.
-
Incubate the cells at 37°C for a specified period (e.g., 15 minutes to 4 hours) to allow for cholesterol uptake.[7][9] The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
-
Washing:
-
After the incubation period, aspirate the loading solution and wash the cells three times with pre-warmed PBS or serum-free medium to remove any unincorporated probe.
-
-
Time-Lapse Imaging:
-
Add fresh, pre-warmed complete or serum-free medium to the cells.
-
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the cells to equilibrate for a short period.
-
Set up the microscope for time-lapse acquisition using the appropriate laser line for NBD excitation (e.g., 488 nm) and an emission filter to collect the signal around 535 nm.
-
Acquire images at regular intervals (e.g., every 30 minutes for 4 hours) to monitor the trafficking of the fluorescent cholesterol.[8][10]
-
Protocol 2: Cholesterol Efflux Assay using this compound
This protocol describes how to measure the efflux of this compound from labeled cells to extracellular acceptors like High-Density Lipoprotein (HDL) or Apolipoprotein A-I (apoA-I).[7]
Materials:
-
Cells labeled with this compound (as described in Protocol 1)
-
Efflux medium (serum-free medium)
-
Cholesterol acceptors (e.g., HDL, apoA-I)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Labeling:
-
Label cells with this compound in a 96-well plate as described in Protocol 1.
-
-
Equilibration:
-
After washing, add fresh serum-free medium and incubate the cells for an equilibration period (e.g., 1 hour) at 37°C.
-
-
Efflux Induction:
-
Aspirate the equilibration medium.
-
Add efflux medium containing the cholesterol acceptor (e.g., HDL or apoA-I) at various concentrations to the appropriate wells.[7] Include control wells with efflux medium alone (no acceptor).
-
Incubate the plate at 37°C for a specified time course (e.g., 1, 4, or 24 hours).[4]
-
-
Quantification of Efflux:
-
After the incubation, carefully collect the supernatant (efflux medium) from each well and transfer it to a new 96-well black plate.
-
Lyse the cells remaining in the original plate with a suitable lysis buffer.
-
Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Ex: 465 nm, Em: 535 nm).
-
-
Calculation of Percent Efflux:
-
Percent Efflux = [Fluorescence in Supernatant / (Fluorescence in Supernatant + Fluorescence in Cell Lysate)] x 100
-
Data Presentation
Quantitative Analysis of this compound Uptake
The uptake of this compound can be quantified by measuring the fluorescence intensity of cells over time.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Method of Quantification | Key Finding | Reference |
| THP-1 Macrophages | Not specified | 0 - 4 | Spectrophotometry | Uptake was time-dependent and reached a plateau after 4 hours. | [7] |
| PC-3 | 5, 25, 35, 50, 100 | 1 | Flow Cytometry | Uptake was concentration-dependent. | [6] |
Quantitative Analysis of this compound Efflux
| Cell Line | Cholesterol Acceptor | Acceptor Concentration | Incubation Time (hours) | Key Finding | Reference |
| THP-1 Macrophages | HDL | Varied | Not specified | NBD-cholesterol efflux correlated significantly with [3H]-cholesterol efflux (R²=0.876). | [7] |
| THP-1 Macrophages | apoA-I | Varied | Not specified | NBD-cholesterol efflux correlated significantly with [3H]-cholesterol efflux (R²=0.837). | [7] |
Visualizations
Experimental Workflow for Time-Lapse Imaging
Caption: Workflow for live-cell imaging of this compound uptake.
Cholesterol Uptake and Efflux Pathways
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of 3-NBD-C12 Cholesterol Fluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-NBD-C12 Cholesterol is a fluorescently labeled analog of cholesterol that serves as a powerful tool for investigating the dynamics of cholesterol trafficking, metabolism, and distribution within cellular and model membranes. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the cholesterol molecule via a 12-carbon spacer, which allows the cholesterol moiety to orient within the membrane bilayer while the NBD group remains at the hydrophilic interface.[1][2][3] This strategic placement minimizes perturbations to the natural behavior of cholesterol, making it a reliable probe for a variety of applications in cell biology and drug discovery. The fluorescence of the NBD group is sensitive to its local environment, providing insights into the lipid composition and organization of membranes.[3]
These application notes provide detailed protocols for the quantitative analysis of this compound fluorescence in key cell-based assays, including cholesterol uptake and efflux, and for live-cell imaging to study intracellular cholesterol transport.
Quantitative Data Summary
The spectral properties and typical experimental parameters for this compound are summarized below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~465 nm | [4][5][6] |
| Emission Maximum (Em) | ~535 nm | [4][5][6] |
| Solubility | DMSO, Ethanol | [2][7] |
| Typical Cell Labeling Concentration | 1-10 µM | [8] |
| Typical Incubation Time for Uptake | 1 - 6 hours | [8] |
| Microscopy Filter Set | FITC/GFP | [9] |
Table 1: Key Properties and Experimental Parameters for this compound.
Experimental Protocols
Protocol 1: Cellular Cholesterol Uptake Assay
This protocol describes the measurement of cholesterol uptake in cultured mammalian cells using this compound.
Materials:
-
This compound stock solution (1 mg/mL in ethanol)[9]
-
96-well black, clear-bottom tissue culture plates
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)[8]
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution in serum-free medium to a final concentration of 5-10 µM.[8] For example, a 1:50 dilution of a 1 mg/ml stock yields a concentration of approximately 20 µg/ml.[9]
-
Cell Labeling: a. Aspirate the growth medium from the wells. b. Wash the cells once with PBS. c. Add the labeling medium to the cells. d. Incubate for 1-6 hours at 37°C, protected from light. The uptake typically reaches a plateau after 4-6 hours.[8]
-
Washing: a. Aspirate the labeling medium. b. Wash the cells three times with cold PBS to remove excess fluorescent cholesterol.
-
Quantification: a. Lyse the cells by adding cell lysis buffer to each well and incubate for 10 minutes on an orbital shaker.[10] b. Measure the fluorescence intensity of the cell lysate using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. interchim.fr [interchim.fr]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Niemann-Pick Type C Disease with 3-NBD-C12 Cholesterol
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Visualizing Cholesterol Trafficking Defects in Niemann-Pick Type C Disease
Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomal and lysosomal (LE/L) compartments.[1][2][3] This accumulation is a direct consequence of loss-of-function mutations in either the NPC1 or NPC2 genes.[1] These genes encode for proteins essential for the egress of cholesterol from lysosomes.[4][5][6] The NPC2 protein, a soluble lysosomal protein, is thought to bind cholesterol and transfer it to the N-terminal domain of NPC1, a large transmembrane protein in the lysosomal membrane, which then facilitates its exit.[4][7]
Studying the cellular phenotype of NPC disease is crucial for diagnostics and the development of therapeutic interventions. One effective method to visualize and quantify the characteristic lysosomal cholesterol accumulation is through the use of fluorescently labeled cholesterol analogs. 3-NBD-C12 Cholesterol is a derivative of cholesterol tagged with the nitrobenzoxadiazole (NBD) fluorophore. This probe mimics the behavior of natural cholesterol, allowing for the dynamic tracking of its uptake and intracellular trafficking in living cells.[8][9] In healthy cells, NBD-cholesterol is transported through the endocytic pathway and distributed to various organelles. However, in NPC-deficient cells, the fluorescent cholesterol becomes trapped and accumulates in the LE/L compartment, providing a robust and quantifiable cellular phenotype for study.[10]
These application notes provide detailed protocols for using this compound to label, visualize, and quantify cholesterol accumulation in NPC disease cell models, offering a valuable tool for high-throughput screening and mechanistic studies.
II. Data Presentation: Quantitative Parameters for this compound Assays
The following tables summarize key quantitative data for designing and executing experiments using this compound in NPC research.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Typical Value | Notes |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 1 x 10⁵ cells/well | 5 x 10⁴ cells/well | Optimal density should be determined experimentally to ensure a sub-confluent monolayer during imaging. |
| This compound Working Concentration | 5 µM - 20 µg/mL | 5 µM or 20 µg/mL | Higher concentrations may increase signal but also background. Test a range to optimize for your cell type.[1][11][12] |
| Labeling Incubation Time | 1 - 72 hours | 4 - 24 hours | Shorter times (1-4h) are suitable for uptake studies, while longer times (24-72h) may be used to assess long-term accumulation and trafficking defects.[11][13] |
| Positive Control (U-18666A) Concentration | 1 - 5 µM | 1.25 µM | U-18666A is a compound that phenocopies NPC disease by inhibiting cholesterol trafficking, useful for assay validation.[11][12] |
Table 2: Expected Outcomes and Quantification
| Cell Type | Expected this compound Localization | Expected Fluorescence Intensity | Typical Fold Change vs. Wild-Type |
| Wild-Type Fibroblasts/Cells | Diffuse cytoplasmic, plasma membrane, Golgi | Low to moderate punctate signal | 1 (Baseline) |
| NPC1- or NPC2-deficient Fibroblasts/Cells | Bright, punctate accumulation in perinuclear region (lysosomes) | High | 1.5 to 5-fold increase in intracellular fluorescence intensity.[14] |
| Wild-Type Cells + U-18666A | Bright, punctate accumulation in perinuclear region (lysosomes) | High | Significant increase, comparable to NPC-deficient cells.[11][12] |
III. Experimental Protocols
This section provides a detailed methodology for a cell-based assay to measure and visualize cholesterol accumulation using this compound.
A. Materials and Reagents
-
Wild-type and NPC1- or NPC2-deficient human fibroblasts (or other relevant cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (e.g., from a 1 mg/mL stock in ethanol)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hoechst 33342 or DAPI solution (for nuclear counterstain)
-
U-18666A (positive control, optional)
-
Black, clear-bottom 96-well microplates suitable for fluorescence microscopy
-
Fluorescence microscope with filters for DAPI (Ex/Em ~358/461 nm) and FITC/GFP (for NBD, Ex/Em ~485/535 nm)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
B. Step-by-Step Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed wild-type and NPC-deficient cells into a black, clear-bottom 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ overnight.
-
-
Preparation of Labeling Medium:
-
On the day of the experiment, prepare the NBD-cholesterol labeling medium.
-
Dilute the this compound stock solution into serum-free medium to a final concentration of 5 µM to 20 µg/mL.[1][11][12] For example, to make a 20 µg/mL solution, dilute a 1 mg/mL stock 1:50.[11][12]
-
Vortex briefly to mix. Protect the solution from light.
-
Optional: For positive control wells, add U-18666A to the labeling medium to a final concentration of 1.25 µM.[11][12]
-
-
Cell Labeling:
-
Carefully aspirate the complete medium from the wells.
-
Gently wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the prepared NBD-cholesterol labeling medium (with or without U-18666A) to the appropriate wells.
-
Incubate the plate for 4 to 24 hours at 37°C and 5% CO₂. The optimal time should be determined empirically.[11]
-
-
Washing and Staining:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells three times with 100 µL of pre-warmed, fresh culture medium or PBS to remove unincorporated NBD-cholesterol.[13]
-
For nuclear staining, add 100 µL of culture medium containing Hoechst 33342 (e.g., at 1 µg/mL) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging and Analysis:
-
After nuclear staining, replace the staining solution with 100 µL of fresh PBS or a suitable imaging buffer.
-
Image the cells using a high-content imager or a fluorescence microscope.
-
Acquire images in at least two channels: DAPI (for nuclei) and FITC/GFP (for NBD-cholesterol).
-
Qualitative Analysis: Visually inspect the images. NPC-deficient cells and positive controls should exhibit a bright, punctate fluorescence pattern in the perinuclear region, indicative of lysosomal accumulation. Wild-type cells should show a more diffuse and dimmer fluorescence.
-
Quantitative Analysis: Use image analysis software to quantify the fluorescence intensity.
-
Use the nuclear stain to identify and count individual cells.
-
Define a cytoplasmic or whole-cell region of interest (ROI) around each nucleus.
-
Measure the mean or integrated fluorescence intensity of the NBD signal within each cellular ROI.
-
Calculate the average fluorescence intensity per cell for each condition. Compare the intensity of NPC-deficient cells to wild-type cells.
-
-
IV. Visualizations: Pathways and Workflows
Defective Cholesterol Egress Pathway in Niemann-Pick Type C
The following diagram illustrates the key steps in lysosomal cholesterol processing and highlights the trafficking block that occurs in NPC disease.
Experimental Workflow for this compound Assay
This diagram outlines the sequential steps of the experimental protocol for assessing cholesterol accumulation in NPC cell models.
Logical Relationship in NPC Pathogenesis
This diagram shows the cause-and-effect relationship from the genetic defect to the cellular phenotype in Niemann-Pick Type C disease.
References
- 1. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. NPC1 enables cholesterol mobilization during long‐term potentiation that can be restored in Niemann–Pick disease type C by CYP46A1 activation | EMBO Reports [link.springer.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular cholesterol trafficking is dependent upon NPC2 interaction with lysobisphosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inter-domain dynamics drive cholesterol transport by NPC1 and NPC1L1 proteins | eLife [elifesciences.org]
- 8. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantified increases of cholesterol, total lipid and globotriaosylceramide in filipin-positive Niemann-Pick type C fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing 3-NBD-C12 Cholesterol photobleaching in microscopy
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 3-NBD-C12 Cholesterol during fluorescence microscopy experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorescent analog of cholesterol.[1] It contains the NBD (nitrobenzoxadiazole) fluorophore attached to the cholesterol molecule via a 12-carbon spacer.[2][3] This design allows the cholesterol portion to insert into membranes in a way that mimics natural cholesterol, while the fluorescent tag remains positioned at the membrane surface.[2] It is widely used to study the dynamics of cholesterol trafficking, metabolism, and distribution within live cells.[1][4] The fluorescence of the NBD group is environmentally sensitive; it is weakly fluorescent in polar environments like the plasma membrane but becomes strongly fluorescent in nonpolar environments such as lipid droplets, making it an excellent tool for tracking cholesterol esterification.[5]
Q2: What is photobleaching and why is the NBD fluorophore susceptible?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[6] This process occurs when the fluorophore, after being excited by a light source, enters a long-lived excited triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which then chemically damage the fluorophore.[7][8] The NBD fluorophore is known to be prone to photobleaching and can exhibit a relatively low quantum yield, making careful experimental design crucial for successful imaging.[9][10]
Q3: What are the key properties of this compound?
The essential properties for setting up a microscopy experiment are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum | ~465 nm | [2][4] |
| Emission Maximum | ~535 nm | [2][4] |
| Common Solvents | Ethanol, DMF, DMSO | [2] |
| Typical Working Concentration | 1 - 5 µg/mL in serum-free medium | [11] |
| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (protect from light) | [4] |
Section 2: Troubleshooting Guide
Problem: Rapid Signal Loss or Fading During Imaging
This is the most common issue and is almost always caused by photobleaching.
Cause: Excessive light exposure from the microscope's excitation source (laser or lamp). High light intensity and long exposure times dramatically accelerate the rate of photobleaching.[7]
Solutions: The primary strategy is to reduce the total number of photons hitting the sample.
| Parameter | Recommended Action | Rationale |
| Illumination Intensity | Reduce laser power or lamp intensity to the lowest level that provides a detectable signal. | Lowering photon exposure directly reduces the rate of photochemical reactions that cause bleaching.[7][12] |
| Exposure Time | Decrease the camera's exposure time or increase the scanner speed for confocal microscopy (reduce pixel dwell time). | This limits the duration the fluorophore is in an excited state, preserving the signal.[12] |
| Acquisition Frequency | For time-lapse experiments, increase the interval between image captures. Only illuminate the sample when actively acquiring an image. | This avoids continuous illumination and unnecessary photobleaching between time points.[12] |
| Detector Settings | Increase the detector gain or use a more sensitive detector (e.g., sCMOS). | Amplifying the detected signal allows you to use a lower excitation intensity to achieve the same image brightness.[12] |
| Neutral Density Filters | Use neutral density (ND) filters to attenuate the light source. | ND filters reduce light intensity across the spectrum without changing its color, lowering photon exposure.[6][12] |
Problem: Weak Initial Fluorescence Signal
Cause: Insufficient probe concentration, inadequate incubation time, or the cell type used has a low capacity for cholesterol uptake.[11]
Solutions:
-
Optimize Concentration: Perform a titration experiment to find the optimal concentration of this compound for your cell type, starting within the 1-5 µg/mL range.[11]
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., imaging at 1, 4, 8, and 12 hours) to determine the optimal uptake period.[11]
-
Use a Positive Control: Use a cell line known for high cholesterol uptake, such as HepG2 or CHO cells, to verify that the experimental setup is working correctly.[11]
Problem: High Background or Autofluorescence
Cause: Incomplete removal of unbound probe after staining, or natural fluorescence from the cells or culture medium (autofluorescence).[11]
Solutions:
-
Improve Washing: Increase the number and duration of washing steps with phosphate-buffered saline (PBS) after incubation with the probe.[11]
-
Use Phenol (B47542) Red-Free Medium: Use an imaging medium that does not contain phenol red, as it can contribute to background fluorescence.[11]
-
Acquire a Control Image: Image a sample of unstained cells using the exact same acquisition settings. This allows you to establish a baseline for autofluorescence that can be subtracted from your stained samples during image analysis.[11]
Section 3: Using Antifade Reagents
Q4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching.[13] Most work by scavenging for reactive oxygen species (ROS) that are produced during fluorescence excitation, thereby protecting the fluorophore from oxidative damage. This prolongs the fluorescent signal, allowing for longer or more frequent imaging sessions.
Q5: Which antifade reagents are suitable for live-cell imaging with this compound?
For live-cell imaging, it is critical to use reagents that are non-toxic and do not interfere with cellular processes.
| Antifade Reagent | Key Characteristics | Considerations |
| n-Propyl gallate (NPG) | A widely used and non-toxic antifade compound. | Can have anti-apoptotic properties, which might interfere with the biological process being studied.[13] |
| 1,4-Diazabicyclo-octane (DABCO) | Less toxic than some other agents and commonly used for live-cell work. | It is considered less effective than p-Phenylenediamine (PPD) but is a safer choice for live cells.[13] |
| Trolox | A cell-permeable derivative of Vitamin E, a natural antioxidant. | Works by quenching triplet states and scavenging radicals, making it a popular choice for live-cell imaging. |
| Commercial Reagents | Products like ProLong™ Live Antifade Reagent are specifically formulated and tested for minimal toxicity and broad compatibility with fluorescent dyes in live cells.[8][14] | Often provide the most reliable and convenient option, though they can be more expensive. |
Section 4: Experimental Protocols
Protocol 1: General Staining with this compound
This protocol provides a general workflow for labeling cells. Optimization of concentration and time is recommended.
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy and allow them to adhere overnight.
-
Prepare Staining Solution: Prepare a working solution of this compound (e.g., 1-5 µg/mL) in serum-free cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS.
-
Staining: Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for the desired time (e.g., 1-4 hours). Protect the samples from light during this step.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.[11]
-
Imaging: Add fresh, phenol red-free imaging medium to the cells. If using an antifade reagent, add it to the imaging medium according to the manufacturer's instructions. Proceed to image the cells immediately.
Protocol 2: Image Acquisition to Minimize Photobleaching
-
Locate Cells: Use transmitted light (e.g., DIC or phase contrast) to locate and focus on the cells of interest. Avoid using the fluorescence excitation light for focusing.[6]
-
Set Region of Interest (ROI): Define the specific area you need to image.
-
Minimize Intensity: Switch to the fluorescence channel and reduce the excitation light intensity to the minimum level required to see a clear signal above background.
-
Set Exposure: Adjust the detector gain and exposure time. Start with a short exposure time and increase the gain. Only increase exposure time if necessary.
-
Acquire Image: Capture the image or start the time-lapse acquisition. Ensure the shutter is closed or the laser is off between captures.
-
Use Antifade: For long-term experiments, the use of a live-cell compatible antifade reagent is strongly recommended.[12]
Section 5: Visual Guides
Caption: A troubleshooting workflow for addressing rapid signal loss.
Caption: The mechanism of photobleaching and the protective role of antifade agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 14. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: 3-NBD-C12 Cholesterol in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 3-NBD-C12 Cholesterol in cell culture. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fluorescent analog of cholesterol. It consists of a cholesterol molecule linked to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon spacer. This design allows the cholesterol moiety to insert into cellular membranes while the NBD group remains at the aqueous interface, providing a fluorescent signal.[1]
Its primary applications in cell culture include:
-
Monitoring cholesterol trafficking and metabolism: Tracking the movement of cholesterol between organelles and across the plasma membrane.
-
Studying cholesterol uptake and efflux: Quantifying the rate at which cells absorb and release cholesterol.[2][3]
-
Visualizing lipid droplets: The NBD fluorophore's fluorescence is environmentally sensitive and increases in the hydrophobic environment of lipid droplets.[4]
-
Investigating membrane properties: Studying the organization and dynamics of cholesterol within cellular membranes.
Q2: At what concentration should I use this compound for live-cell imaging?
A2: The optimal concentration of this compound depends on the cell type and the specific experimental goals. However, a general starting point for live-cell imaging and uptake assays is in the range of 1-5 µg/mL.[5] Some cholesterol uptake assay kits recommend a working concentration of 20 µg/mL.[6] It is always recommended to perform a concentration titration to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio without inducing cytotoxicity.
Q3: Is this compound cytotoxic?
A3: While this compound is a valuable tool for tracking cholesterol, high concentrations can be cytotoxic. The cytotoxicity is likely related to the cellular effects of excessive cholesterol rather than the NBD fluorophore itself. High levels of free cholesterol have been shown to induce apoptosis (programmed cell death) in various cell types.[7] The exact cytotoxic concentrations of this compound can vary between cell lines and experimental conditions.
Q4: What is the potential mechanism of this compound-induced cytotoxicity?
A4: The primary mechanism of cytotoxicity associated with high intracellular cholesterol levels is the induction of apoptosis. This process is often mediated by:
-
Oxidative stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.
-
p38 MAPK signaling pathway activation: This is a key pathway involved in cellular responses to stress, including apoptosis.
Excess cholesterol can also impact mitochondrial function, further contributing to cellular stress and apoptosis.[8]
Q5: What is the difference between apoptosis and necrosis, and which is more likely with this compound?
A5: Apoptosis is a controlled, programmed form of cell death, while necrosis is a more chaotic process resulting from acute injury. Mild insults may lead to apoptosis, whereas more intense insults can cause necrosis.[9] With high concentrations of this compound, apoptosis is the more likely form of cell death, as the cell's machinery actively participates in its demise in response to the stress of excess cholesterol.[10][11]
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Solution |
| Low Concentration of this compound | Increase the concentration of this compound in a stepwise manner. Perform a titration to find the optimal concentration for your cell line that provides a good signal without causing toxicity.[5] |
| Incorrect Filter Sets on Microscope | Ensure that the excitation and emission filters on your fluorescence microscope are appropriate for the NBD fluorophore (Excitation max: ~465 nm, Emission max: ~535 nm).[12][13] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use a neutral density filter to reduce light intensity, decrease exposure time, and acquire images only when necessary. Using an anti-fade mounting medium can also help if you are imaging fixed cells. |
| Inefficient Cellular Uptake | Optimize the incubation time. Cholesterol uptake is a time-dependent process.[2] Also, ensure that the cell health is optimal, as compromised cells may not take up the analog efficiently. The presence of serum in the culture medium can affect uptake; consider using serum-free or delipidated serum medium for the duration of the labeling. |
| Aggregation of this compound | See the troubleshooting guide for "Fluorescent Aggregates or Puncta". |
Problem 2: High Background Fluorescence
| Possible Cause | Solution |
| Excess Unbound this compound | Increase the number and duration of washing steps after incubation with the fluorescent analog. Wash with pre-warmed, serum-free medium or phosphate-buffered saline (PBS). |
| Non-specific Binding to Culture Dish | Use high-quality, glass-bottom imaging dishes. Pre-coating the dishes with a substrate like poly-D-lysine might help for certain cell types but could also increase background if not done correctly. |
| Autofluorescence of Culture Medium or Cells | Use phenol (B47542) red-free medium for imaging, as phenol red is fluorescent. Check for cellular autofluorescence by imaging an unstained control sample using the same settings. If autofluorescence is high, you may need to use spectral unmixing if your imaging system supports it. |
| Concentration of this compound is Too High | Reduce the concentration of the fluorescent analog. High concentrations can lead to non-specific staining and increased background. |
Problem 3: Fluorescent Aggregates or Puncta
| Possible Cause | Solution |
| Precipitation of this compound in Aqueous Solution | This compound is hydrophobic. Ensure it is properly dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) before diluting it into the aqueous culture medium. Vortex the solution well upon dilution. Prepare fresh dilutions for each experiment. |
| Formation of Micelles | At high concentrations, cholesterol and its analogs can form micelles in aqueous solutions.[14] Use the lowest effective concentration possible. Complexing the this compound with cyclodextrin (B1172386) or delivering it via lipoproteins can improve its solubility and delivery to cells. |
| Internalization into Lipid Droplets | The NBD fluorophore is known to become brighter in hydrophobic environments, such as lipid droplets.[4] The punctate staining you observe may be the correct localization of the analog within the cell. You can confirm this by co-staining with a known lipid droplet marker like Nile Red. |
Problem 4: Signs of Cytotoxicity (Cell rounding, detachment, death)
| Possible Cause | Solution |
| Concentration of this compound is Too High | Reduce the concentration of the fluorescent analog. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. |
| Long Incubation Time | Decrease the incubation time with this compound. |
| Phototoxicity | High-intensity light exposure during imaging can generate reactive oxygen species and cause cell damage.[4] Reduce the excitation light intensity and exposure time. Use a more sensitive camera if available. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound is not toxic to your cells. A final solvent concentration of <0.1% is generally considered safe for most cell lines. |
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Application | Recommended Concentration Range | Reference |
| Live-Cell Imaging | 1 - 5 µg/mL | [5] |
| Cholesterol Uptake Assays | 1 - 20 µg/mL | [5][6] |
| Cholesterol Efflux Assays | 2 µg/mL | [15] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each cell type and experimental setup.
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 2 µg/mL).
-
Remove the existing medium from the cultured cells.
-
Add the medium containing this compound to the cells.
-
Incubate the cells at 37°C for 30 minutes to 4 hours, depending on the experimental requirements.
-
Wash the cells three times with pre-warmed PBS or serum-free medium to remove excess fluorescent probe.
-
Add fresh, pre-warmed, phenol red-free medium to the cells.
-
Proceed with imaging on a fluorescence microscope using appropriate filters for NBD (Excitation: ~465 nm, Emission: ~535 nm).
Protocol 2: Assessment of Cytotoxicity using MTT Assay
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plates
-
Cells of interest
-
This compound
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated control wells and solvent control wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Reduced Apoptosis and Plaque Necrosis in Advanced Atherosclerotic Lesions of Apoe−/− and Ldlr−/− Mice Lacking CHOP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of deep learning-based denoising for arterial spin labeling: Effects of averaging and training strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis and necrosis: two distinct events induced, respectively, by mild and intense insults with N-methyl-D-aspartate or nitric oxide/superoxide in cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 alters the balance between apoptosis and necrosis, but does not prevent cell death induced by oxidized low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3 Deletion Promotes Necrosis in Atherosclerotic Plaques of ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Signal to noise ratio based filter optimization in triple energy window scatter correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
preventing artifacts with 3-NBD-C12 Cholesterol in imaging
Welcome to the technical support center for 3-NBD-C12 Cholesterol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using this fluorescent cholesterol analog in imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve common artifacts and issues.
Troubleshooting Guide & FAQs
This section addresses specific problems users may encounter during their experiments with this compound.
Frequently Asked Questions
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent cholesterol analog. It consists of a cholesterol molecule attached to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon spacer.[1] This design allows the cholesterol portion to orient properly within cell membranes while the NBD tag remains at the exterior of the bilayer, providing a fluorescent signal.[1] It is used to study the utilization, metabolism, and trafficking of cholesterol in live cells.[2][3][4] The NBD group has excitation and emission maxima of approximately 465 nm and 535 nm, respectively.[1][2][3]
Q2: What are the most common artifacts observed with NBD-labeled cholesterol?
A2: The most common artifacts include photobleaching, signal-to-noise ratio, formation of aggregates, and non-specific binding. The NBD fluorophore is known to be susceptible to photobleaching, which can lead to signal loss during prolonged imaging.[5][6] Additionally, at high concentrations, NBD-cholesterol can form aggregates, leading to bright, punctate artifacts that do not represent the true distribution of cholesterol.
Q3: Can this compound affect cell viability?
A3: Like many fluorescent probes, high concentrations of this compound or prolonged exposure can potentially induce cytotoxicity.[7][8] The accumulation of free cholesterol in certain cellular pools can trigger cell death by necrosis and apoptosis.[9] It is crucial to determine the optimal, lowest effective concentration for your specific cell type and experimental duration to minimize any potential cytotoxic effects.
Troubleshooting Specific Imaging Issues
Q4: My fluorescent signal is fading quickly during imaging. How can I reduce photobleaching?
A4: Photobleaching is a common issue with NBD fluorophores.[5][6] To mitigate this, you can:
-
Reduce Excitation Light Intensity: Lower the laser power or lamp intensity to the minimum required for a detectable signal.[10] Using neutral density filters can help achieve this.[10]
-
Minimize Exposure Time: Decrease the camera exposure time or increase the scanning speed to reduce the duration of light exposure.[10]
-
Use Antifade Reagents: Incorporate a commercially available antifade reagent into your imaging medium. These reagents help to scavenge free radicals that cause photobleaching.[10]
-
Optimize Image Acquisition Settings: Increase the detector gain or use a more sensitive detector to amplify the signal, allowing you to use a lower excitation intensity.[10]
Q5: I am observing bright, punctate dots in my images. Are these real structures?
A5: Bright, punctate dots are often indicative of this compound aggregates or precipitates. This can occur if the concentration is too high or if the probe is not properly solubilized. To troubleshoot this:
-
Optimize Concentration: Perform a concentration titration to find the lowest effective concentration that provides a good signal without forming aggregates.
-
Ensure Proper Solubilization: Ensure the probe is fully dissolved in the delivery vehicle (e.g., ethanol (B145695), DMSO) before adding it to the cell culture medium.[1] The final concentration of the solvent should be non-toxic to the cells.
-
Complex with a Carrier: For live-cell delivery, consider pre-complexing the this compound with a carrier molecule like cyclodextrin (B1172386) or BSA to improve solubility and facilitate delivery to the cells.
Q6: The background fluorescence in my images is very high, leading to a low signal-to-noise ratio. What can I do?
A6: High background can be caused by excess probe in the medium or non-specific binding.
-
Wash Thoroughly: After the labeling incubation, wash the cells thoroughly with fresh, pre-warmed buffer or medium to remove any unbound probe.
-
Use a Back-Extraction Step: For live-cell imaging, a "back-extraction" with a solution containing BSA can help remove the probe that is loosely associated with the outer leaflet of the plasma membrane, improving the signal from internalized cholesterol.[11]
-
Optimize Labeling Time and Temperature: Reduce the incubation time or perform the labeling at a lower temperature (e.g., 4°C) to minimize non-specific uptake and internalization if you are primarily interested in plasma membrane cholesterol.[11]
Experimental Protocols & Data
Key Experimental Parameters
The optimal parameters for using this compound can vary depending on the cell type and experimental goals. The following table provides a general starting point for optimization.
| Parameter | Recommended Range | Notes |
| Working Concentration | 1-10 µg/mL | Start with a low concentration and titrate up to find the optimal balance between signal and potential artifacts/toxicity. |
| Incubation Time | 30 minutes - 4 hours | Shorter times are often sufficient for plasma membrane labeling, while longer times may be needed to observe intracellular trafficking.[12] |
| Incubation Temperature | 4°C, 20°C, or 37°C | 4°C can be used to label the plasma membrane while minimizing internalization.[11] 37°C is standard for studying active transport processes.[11] |
| Excitation Wavelength | ~465 nm | [1][2][3] |
| Emission Wavelength | ~535 nm | [1][2][3] |
General Protocol for Live-Cell Labeling and Imaging
This protocol provides a basic workflow for labeling live cells with this compound.
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in ethanol or DMSO. From this, prepare a working solution by diluting it in pre-warmed cell culture medium or an appropriate buffer.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the labeling solution containing this compound.
-
Incubation: Incubate the cells at the desired temperature for the appropriate amount of time. Protect the cells from light during this step.
-
Washing: Aspirate the labeling solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove the excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for NBD (e.g., a standard FITC filter set).
-
(Optional) Back-Extraction: To specifically visualize internalized cholesterol, after the washing step, incubate the cells with a BSA-containing solution to remove the probe from the plasma membrane before imaging.[11]
Visualizations
Troubleshooting Workflow for Imaging Artifacts
The following diagram outlines a logical workflow for troubleshooting common artifacts encountered during this compound imaging.
Caption: A flowchart for identifying and resolving common imaging artifacts.
Cholesterol Uptake and Trafficking Pathway
This diagram illustrates a simplified pathway of how this compound is taken up by a cell and transported to various organelles.
Caption: Simplified pathway of cellular cholesterol uptake and intracellular trafficking.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of cell cholesterol in modulating antineoplastic ether lipid uptake, membrane effects and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial and cytotoxicity evaluation of new cholesterol congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic cholesterol is generated by the hydrolysis of cytoplasmic cholesteryl ester and transported to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent effects on 3-NBD-C12 Cholesterol fluorescence
Welcome to the technical support center for 3-NBD-C12 Cholesterol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent cholesterol analog.
I. Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: this compound contains the nitrobenzoxadiazole (NBD) fluorophore. Its fluorescence is highly sensitive to the local environment. In a nonpolar, hydrophobic environment, such as within a lipid droplet or membrane, it exhibits strong fluorescence. Conversely, its fluorescence is significantly quenched in polar, aqueous environments.[1][2][3] The approximate excitation and emission maxima are 465 nm and 535 nm, respectively, though this can shift depending on the solvent polarity.[4]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically supplied as a solution in ethanol (B145695). To prepare a stock solution in a different solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the desired solvent, such as DMSO or DMF, can then be added.[5] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C, protected from light.[4] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: Can this compound be used to mimic the behavior of endogenous cholesterol?
A3: While this compound is a valuable tool for tracking cholesterol movement and localization, it is important to remember that the addition of the NBD fluorophore can alter its biophysical properties compared to native cholesterol.[6] Some studies suggest that NBD-labeled cholesterols may not always show the same labeling pattern as endogenous cholesterol.[7] Therefore, experimental results should be interpreted with this in mind.
Q4: What is the effect of solvent polarity on the fluorescence of this compound?
A4: The fluorescence of the NBD group is highly dependent on the polarity of its environment. In nonpolar solvents, the quantum yield is high, and the emission maximum is at shorter wavelengths (a "blue shift"). As the solvent polarity increases, the fluorescence intensity decreases, and the emission maximum shifts to longer wavelengths (a "red shift").[1][8][9] This property is useful for probing the hydrophobicity of the probe's local environment.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Quenching in Aqueous Environment: The NBD fluorophore is quenched by water.[1][2] 2. Photobleaching: The NBD fluorophore is susceptible to photobleaching with prolonged exposure to excitation light.[10][11] 3. Incorrect Filter Set: The excitation and emission filters on the microscope are not appropriate for the NBD fluorophore. 4. Low Concentration: The concentration of the probe is too low. | 1. Ensure the probe is in a hydrophobic environment (e.g., incorporated into a membrane or lipid droplet). For in vitro measurements, use a nonpolar solvent. 2. Reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade reagent if possible.[12][13] 3. Use a filter set appropriate for an excitation of ~465 nm and emission of ~535 nm. 4. Increase the concentration of the probe, but be mindful of potential aggregation at high concentrations. |
| High Background Fluorescence | 1. Aggregation of the Probe: this compound can form aggregates in aqueous solutions, leading to non-specific fluorescence.[14] 2. Unbound Probe: Excess, unbound probe in the solution. | 1. Prepare fresh aqueous dilutions of the probe from an organic stock solution immediately before use. Sonication may help to disperse aggregates. 2. Wash cells or samples thoroughly with buffer after labeling to remove any unbound probe. |
| Unexpected Spectral Shift | 1. Change in Local Environment: The emission spectrum of NBD is sensitive to the polarity of its surroundings.[1][8][9] 2. Probe Degradation: The fluorophore may have degraded due to prolonged exposure to light or harsh chemical conditions. | 1. This may be an indication of a change in the probe's localization (e.g., moving from a membrane to the cytoplasm). This property can be used to your advantage to study environmental changes. 2. Use fresh stock solutions and protect the probe from light. |
| Cellular Staining is Not as Expected | 1. Different Trafficking Pathways: The NBD-C12 moiety may alter the trafficking of the cholesterol analog compared to native cholesterol.[7] 2. Cell Health: The cells may not be healthy, affecting their ability to internalize and transport lipids. | 1. Compare your results with other cholesterol probes or biochemical assays to validate your findings. 2. Ensure that the cells are healthy and that the labeling conditions (e.g., solvent concentration) are not cytotoxic. |
III. Data Presentation
Table 1: Influence of Solvent Polarity on NBD Fluorescence
| Solvent Property | Effect on NBD Fluorescence |
| Decreasing Polarity (e.g., moving from water to a lipid environment) | - Increased fluorescence intensity (higher quantum yield) - Blue shift in emission maximum (e.g., from ~550 nm to ~530 nm) - Increased fluorescence lifetime |
| Increasing Polarity (e.g., moving from a lipid environment to water) | - Decreased fluorescence intensity (lower quantum yield)[1][2] - Red shift in emission maximum[1] - Decreased fluorescence lifetime[1] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
Ethanol (if supplied as a solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Nitrogen gas source with a gentle stream regulator
-
Vortex mixer
Procedure:
-
If starting with a solid, dissolve a known mass of this compound in a minimal amount of ethanol.
-
If starting from a solution in ethanol, transfer the desired volume to a clean microcentrifuge tube.
-
Evaporate the ethanol under a gentle stream of nitrogen gas. Be careful not to splash the solution. The lipid will form a thin film on the wall of the tube.
-
Once the ethanol is completely evaporated, add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration.
-
Vortex the tube thoroughly to ensure the lipid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.[4]
Protocol 2: Labeling Cultured Mammalian Cells
This protocol provides a general guideline for labeling adherent mammalian cells with this compound.
Materials:
-
Cultured adherent mammalian cells on coverslips or in a multi-well plate
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Grow cells to the desired confluency on coverslips or in a multi-well plate.
-
Prepare a labeling solution by diluting the this compound stock solution into serum-free medium. The final concentration will need to be optimized for your cell type and experimental question, but a starting point of 1-5 µM is common.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the labeling solution to the cells and incubate at 37°C for a desired period (e.g., 15-60 minutes). The incubation time will depend on the specific process being studied.
-
After incubation, remove the labeling solution and wash the cells two to three times with PBS to remove the unbound probe.
-
The cells are now ready for imaging. Mount the coverslip on a slide with a drop of PBS or imaging buffer.
V. Visualizations
Caption: Workflow for labeling cultured cells with this compound.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling membranes with fluorescent cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
improving signal-to-noise with 3-NBD-C12 Cholesterol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-NBD-C12 Cholesterol in their experiments. The following information is designed to help you improve your signal-to-noise ratio and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore on this compound has an excitation maximum of approximately 465 nm and an emission maximum of around 535 nm.[1][2] It is important to use appropriate filter sets on your fluorescence microscope or plate reader to minimize spectral bleed-through and enhance signal detection.
Q2: Why is my signal-to-noise ratio low when using this compound?
A low signal-to-noise ratio can stem from several factors. Common causes include high background fluorescence, low probe concentration, photobleaching, or issues with the experimental setup. High background can be due to autofluorescence from cells or media components, or non-specific binding of the probe.[3][4][5] Insufficient probe concentration may lead to a weak signal, while excessive concentrations can cause probe aggregation and fluorescence quenching.
Q3: How can I reduce high background fluorescence in my experiment?
To reduce high background, consider the following strategies:
-
Optimize Probe Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that still provides a detectable signal.
-
Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound cholesterol analog.[4]
-
Use Phenol (B47542) Red-Free Medium: Phenol red in cell culture medium is a known source of background fluorescence. Switch to a phenol red-free medium during imaging.
-
Cell Autofluorescence: Image an unstained control sample to assess the level of natural cell fluorescence.[6] If autofluorescence is high, you may need to use specific reagents to quench it or adjust your imaging parameters.
-
BSA Back-Extraction: To remove probe that is only associated with the outer leaflet of the plasma membrane, a back-extraction with bovine serum albumin (BSA) can be performed.[7]
Q4: My fluorescent signal appears punctate or aggregated. What could be the cause?
Punctate or aggregated signals can occur if the this compound is not fully solubilized or if it precipitates out of solution. Ensure that the probe is completely dissolved in an appropriate solvent, such as ethanol (B145695) or DMSO, before diluting it in your aqueous experimental buffer.[8] It is also crucial to work below the critical micelle concentration to prevent the formation of aggregates. Additionally, at high concentrations, NBD-labeled lipids can form aggregates within the membrane, leading to self-quenching and a non-uniform signal.
Q5: Does the NBD tag affect the biological behavior of the cholesterol analog?
Yes, the addition of a bulky fluorophore like NBD can alter the properties of the cholesterol molecule.[9][10] While this compound is designed to mimic natural cholesterol, with a 12-carbon spacer to distance the fluorophore from the sterol core, its behavior may not be identical to that of endogenous cholesterol.[8] Some studies have shown that the position of the NBD group can influence how the analog interacts with proteins and partitions within membranes.[11][12] It is always advisable to validate key findings with complementary techniques or different cholesterol analogs where possible.
Troubleshooting Guides
Guide 1: Low Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Probe Concentration | Perform a dose-response experiment to determine the optimal labeling concentration. Start with a low concentration and incrementally increase it until a satisfactory signal is achieved without significant background. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use neutral density filters, reduce the illumination intensity, and decrease the exposure time. The use of an anti-fade mounting medium can also be beneficial for fixed samples. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of NBD (Ex/Em: ~465/535 nm).[1][2] |
| Quenching | High concentrations of the probe can lead to self-quenching. If you suspect this, try reducing the labeling concentration. Certain components in your buffer or medium could also act as quenchers. |
Guide 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Excess Unbound Probe | Increase the number and duration of washing steps after incubating the cells with this compound. A final wash with a buffer containing BSA can help to remove non-specifically bound probe.[7] |
| Cellular Autofluorescence | Image an unstained control sample to quantify the level of autofluorescence. If significant, consider using a lower-autofluorescence cell line or employing autofluorescence-quenching techniques.[6] |
| Contaminated Reagents | Ensure all buffers and media are fresh and free of microbial contamination, which can be a source of fluorescence. |
| Non-specific Binding | Blocking with a protein solution like BSA before adding the probe may reduce non-specific binding to surfaces. |
Experimental Protocols
Protocol 1: Cholesterol Efflux Assay
This protocol is a general guideline for measuring cholesterol efflux from cultured cells, such as macrophages.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Labeling with this compound:
-
Prepare a labeling medium containing this compound at the desired concentration in a serum-free medium.
-
Wash the cells once with serum-free medium.
-
Incubate the cells with the labeling medium for 1-4 hours at 37°C.
-
-
Equilibration:
-
Remove the labeling medium and wash the cells twice with a serum-free medium.
-
Add a fresh serum-free medium containing an ACAT inhibitor (to prevent cholesterol esterification) and incubate overnight to allow the probe to equilibrate within the cellular cholesterol pools.
-
-
Efflux Induction:
-
Wash the cells to remove the equilibration medium.
-
Add medium containing cholesterol acceptors (e.g., HDL, ApoA-I) or test compounds. Include a negative control with a medium lacking acceptors.
-
Incubate for a defined period (e.g., 4-6 hours) at 37°C.
-
-
Quantification:
-
Carefully collect the supernatant (medium).
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Measure the fluorescence intensity of the supernatant and the cell lysate in a fluorescence plate reader (Ex/Em: ~465/535 nm).
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (Fluorescence of supernatant) / (Fluorescence of supernatant + Fluorescence of cell lysate) * 100.
-
Protocol 2: Visualization of Lipid Rafts
This protocol provides a basic framework for visualizing cholesterol-rich domains in the plasma membrane.
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Labeling:
-
Prepare a labeling solution of this compound in a buffered salt solution (e.g., HBSS).
-
Wash the cells gently.
-
Incubate the cells with the labeling solution for a short period (e.g., 15-30 minutes) at 4°C or on ice to minimize endocytosis.
-
-
Washing: Wash the cells multiple times with a cold buffer to remove the excess probe.
-
Imaging:
-
Image the live cells immediately using a fluorescence microscope equipped with the appropriate filters for NBD.
-
Optionally, cells can be fixed with paraformaldehyde after labeling for subsequent imaging.
-
-
Co-localization (Optional): To confirm the localization of this compound in lipid rafts, co-stain with a known lipid raft marker, such as the cholera toxin B subunit (CT-B) conjugated to a different fluorophore.
Data Presentation
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~465 nm | [1][2] |
| Emission Wavelength (max) | ~535 nm | [1][2] |
| Molecular Weight | ~747.0 g/mol | [8] |
| Recommended Solvent | Ethanol, DMSO | [8] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | [1] |
Visualizations
Caption: Workflow for a cell-based cholesterol efflux assay.
Caption: Visualization of this compound in a lipid raft.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. NBD-labeled cholesterol analogues in phospholipid bilayers: insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Benchchem [benchchem.com]
- 11. Effect of the NBD-group position on interaction of fluorescently-labeled cholesterol analogues with human steroidogenic acute regulatory protein STARD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
controlling for 3-NBD-C12 Cholesterol environmental sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-NBD-C12 Cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it structured?
A1: this compound is a fluorescently tagged analog of cholesterol.[1][2] It consists of a cholesterol molecule attached at the 3-hydroxyl position to a 12-carbon spacer, which is in turn linked to a nitrobenzoxadiazole (NBD) fluorophore.[1][2] This design allows the cholesterol moiety to orient within membrane bilayers similarly to endogenous cholesterol, while the hydrophilic NBD group is positioned at the membrane surface.[1][2] This is considered to better mimic the natural behavior of cholesterol compared to analogs where the fluorophore is attached to the hydrophobic tail.[1][2]
Q2: What are the primary applications of this compound?
A2: This fluorescent analog is widely used to study cholesterol's role in various cellular processes. Common applications include:
-
Cholesterol Trafficking and Metabolism: Investigating the movement and utilization of cholesterol within and between cells.[3][4]
-
Membrane Dynamics: Studying the interaction of cholesterol with other lipids and proteins in biological membranes.[5]
-
Cholesterol Efflux Assays: Measuring the removal of cholesterol from cells, often in the context of cardiovascular disease research.[6][7]
-
Live Cell Imaging: Visualizing the distribution of cholesterol in living cells and tissues.[8][9]
Q3: What are the spectral properties of this compound?
A3: The NBD fluorophore has excitation and emission maxima that are sensitive to the polarity of its environment.[10][11] In a hydrophobic environment, it exhibits strong green fluorescence, while it is virtually non-fluorescent in aqueous solutions.[12]
| Property | Wavelength (in Methanol) |
| Excitation Maximum (λex) | ~465 nm[1][12] |
| Emission Maximum (λem) | ~535 nm[1][12] |
Q4: How does the local environment affect the fluorescence of this compound?
A4: The fluorescence of the NBD group is highly sensitive to its microenvironment.[10] Key environmental factors include:
-
Solvent Polarity: In less polar (more hydrophobic) environments, the fluorescence intensity of NBD increases, and the emission maximum shifts to a shorter wavelength (a "blue shift").[10] Conversely, in more polar environments like water, its fluorescence is significantly quenched.[10][13]
-
pH: The fluorescence of some NBD-containing probes can be sensitive to pH changes. For instance, dithionite (B78146) quenching of NBD fluorescence is more effective at acidic pH, as dithionite can more readily cross membranes.[14]
-
Quenching: The fluorescence can be quenched by various molecules, including dithionite and other quenchers with overlapping spectral properties.[15][16][17] Self-quenching can also occur at high concentrations of the probe within the membrane.[16]
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Probe is in an aqueous environment. | The NBD fluorophore is weakly fluorescent in water.[10] Ensure the probe is incorporated into a lipid membrane or other hydrophobic environment. |
| Photobleaching. | The NBD fluorophore is susceptible to photobleaching, especially with high-intensity light sources. Reduce excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed samples. |
| Incorrect filter sets. | Verify that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of NBD (Ex/Em: ~465/535 nm). |
| Low probe concentration. | The concentration of this compound may be too low for detection. Increase the labeling concentration, but be mindful of potential self-quenching at very high concentrations. |
| Probe degradation. | Protect the probe from light and store it properly at -20°C to prevent degradation.[3] Prepare aqueous solutions fresh and do not store them for more than a day.[2] |
| Quenching by media components. | Some components in cell culture media or buffers can quench fluorescence. Test the fluorescence of the probe in your experimental buffer alone. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Unbound probe. | Wash cells or membranes thoroughly after labeling to remove any unbound this compound. |
| Autofluorescence. | Cells and some media components can exhibit autofluorescence. Image an unlabeled control sample to determine the level of background autofluorescence. |
| Non-specific binding. | The probe may be binding non-specifically to cellular components or surfaces. Consider including a blocking step with a protein like BSA in your protocol. |
| Precipitation of the probe. | This compound has limited solubility in aqueous solutions.[2] Ensure it is fully dissolved in an organic solvent like ethanol (B145695) or DMSO before diluting into your aqueous buffer.[2] |
Issue 3: Inconsistent or Unreliable Results in Cholesterol Efflux Assays
| Possible Cause | Troubleshooting Step |
| Variable labeling efficiency. | Ensure consistent cell density and labeling conditions (concentration, time, temperature) across all samples. |
| Cell health issues. | The labeling and efflux process can be stressful for cells. Monitor cell viability and morphology throughout the experiment.[18][19] |
| Inefficient cholesterol acceptor. | The concentration or activity of the cholesterol acceptor (e.g., ApoA1, HDL) may be suboptimal. Titrate the acceptor concentration to find the optimal range. |
| Probe "vanishing" during the assay. | Some researchers have reported a decrease in signal during long incubation periods.[19] This could be due to probe metabolism, internalization, or photobleaching. Optimize incubation times and minimize light exposure. |
| Inaccurate separation of supernatant and cell lysate. | Be meticulous when aspirating the supernatant to avoid disturbing the cell monolayer. Ensure complete cell lysis to accurately measure the remaining cellular fluorescence. |
Experimental Protocols
Protocol 1: General Labeling of Live Cells with this compound
-
Prepare a stock solution: Dissolve this compound in ethanol or DMSO to a concentration of 1-10 mM.[2]
-
Cell Culture: Plate cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Prepare labeling medium: Dilute the this compound stock solution into your cell culture medium to the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid cytotoxicity.
-
Labeling: Remove the culture medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a specified period (e.g., 15 minutes to 4 hours) at 37°C.[7][9] The optimal time will depend on the cell type and experimental goals.
-
Washing: Gently wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD.
Protocol 2: Cholesterol Efflux Assay using this compound
-
Cell Seeding: Plate macrophages (e.g., THP-1 derived) in a 24- or 96-well plate.[19]
-
Labeling: Label the cells with this compound (e.g., 1 µg/mL) for 24 hours.[19]
-
Equilibration: Wash the cells and incubate them in serum-free medium, often containing the test compounds, for an equilibration period (e.g., 18 hours).[19]
-
Efflux: Remove the equilibration medium and add fresh serum-free medium containing a cholesterol acceptor (e.g., Apolipoprotein A1 or HDL). Incubate for the desired efflux period (e.g., 2-4 hours).[19]
-
Sample Collection: Carefully collect the supernatant (which contains the effluxed this compound) and transfer it to a fresh plate.
-
Cell Lysis: Wash the remaining cells in the plate with PBS and then lyse them with a lysis buffer (e.g., 0.1% Triton X-100).[19]
-
Fluorescence Measurement: Measure the fluorescence of the supernatant and the cell lysate using a plate reader (Ex/Em: ~465/535 nm).
-
Calculation: Calculate the percentage of cholesterol efflux as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) * 100
Visualizations
Caption: Environmental influence on NBD fluorescence.
References
- 1. caymanchem.com [caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addressable Cholesterol Analogs for Live Imaging of Cellular Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Research Portal [scholarship.miami.edu]
- 19. researchgate.net [researchgate.net]
issues with 3-NBD-C12 Cholesterol cellular loading
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-NBD-C12 Cholesterol for cellular loading experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other fluorescent cholesterol analogs?
A1: this compound is a fluorescent analog of cholesterol where the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the 3-hydroxyl group of cholesterol via a 12-carbon spacer.[1] This design allows the cholesterol moiety to insert into cellular membranes with a more natural orientation, positioning the hydrophilic NBD group at the membrane-water interface.[2] This can better mimic the behavior of endogenous cholesterol compared to analogs where the fluorophore is attached to the hydrophobic side chain, such as 25-NBD-cholesterol.[2]
Q2: What are the excitation and emission maxima for this compound?
A2: The approximate excitation and emission maxima for this compound are 465 nm and 535 nm, respectively.[3][4]
Q3: How should I prepare a stock solution of this compound and how should it be stored?
A3: this compound is typically supplied as a solid or in an organic solvent like ethanol (B145695). To prepare a stock solution, dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to one month, protected from light.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]
Q4: Do I need a carrier to load this compound into cells?
A4: While not always strictly necessary, using a carrier like cyclodextrin (B1172386) is a common and effective method for delivering cholesterol analogs to cells. Methyl-β-cyclodextrin (MβCD) is frequently used to create a water-soluble complex that facilitates the delivery of the hydrophobic this compound to the cell membrane.[5][6][7] Alternatively, the probe can be diluted from a DMSO stock solution directly into serum-free media for cellular loading.[8]
Q5: What is the expected cellular localization of this compound?
A5: Initially, this compound will incorporate into the plasma membrane. Over time, it will be trafficked intracellularly, and its distribution can be observed in various organelles, including the Golgi apparatus and lipid droplets.[9][10] The precise localization can depend on the cell type, metabolic state, and experimental conditions. It's important to note that the uptake and trafficking of NBD-cholesterol analogs may not perfectly replicate that of endogenous cholesterol and can be independent of certain cholesterol transport proteins like NPC1L1.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Insufficient Probe Concentration: The concentration of this compound is too low for detection. 2. Short Incubation Time: The incubation period is not long enough for sufficient uptake. 3. Photobleaching: The NBD fluorophore has been damaged by excessive light exposure. 4. Incorrect Filter Sets: The microscope filters do not match the excitation/emission spectra of NBD. 5. Probe Precipitation: The probe has precipitated out of the loading solution. | 1. Optimize Concentration: Perform a concentration titration to find the optimal working concentration. Typical ranges are 1-25 µM.[13][14] 2. Increase Incubation Time: Extend the incubation period. Uptake can be time-dependent, reaching a plateau after several hours.[14] 3. Minimize Light Exposure: Reduce laser power, decrease exposure time, and use antifade reagents in the imaging medium.[15][16] 4. Verify Filter Compatibility: Ensure the use of appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm). 5. Ensure Solubility: Prepare fresh dilutions and ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to prevent precipitation in the aqueous medium. |
| High Background Fluorescence | 1. Excessive Probe Concentration: High concentrations can lead to non-specific binding and high background. 2. Incomplete Washing: Residual probe in the medium or on the coverslip. 3. Media Autofluorescence: Phenol (B47542) red or other components in the imaging medium can contribute to background fluorescence. 4. Probe Aggregation: The probe may form fluorescent aggregates in the medium. | 1. Reduce Concentration: Use the lowest effective concentration determined from titration experiments.[17] 2. Thorough Washing: Wash cells multiple times with fresh, pre-warmed buffer or medium after loading.[17] 3. Use Appropriate Imaging Medium: Use phenol red-free and, if possible, riboflavin-free imaging medium.[17] 4. Back-Extraction: After loading, incubate cells with a solution containing bovine serum albumin (BSA) to remove excess probe from the plasma membrane.[17] |
| Cellular Toxicity or Altered Morphology | 1. High Probe Concentration: this compound, like other lipids, can be cytotoxic at high concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used for the stock solution can be toxic to cells. 3. Cyclodextrin Toxicity: High concentrations or prolonged exposure to cyclodextrins can extract cholesterol from cell membranes, leading to toxicity. | 1. Perform Cytotoxicity Assay: Determine the non-toxic concentration range for your specific cell line using assays like MTT or LDH release. 2. Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in the culture medium is well below toxic levels (typically <0.5%). 3. Optimize Cyclodextrin Concentration: If using cyclodextrin, titrate its concentration and incubation time to minimize cytotoxicity. |
| Rapid Photobleaching | 1. High Light Intensity: The excitation light source is too powerful. 2. Prolonged Exposure: The sample is being exposed to excitation light for extended periods. 3. Presence of Reactive Oxygen Species: Photochemical reactions with oxygen can destroy the fluorophore. | 1. Reduce Light Intensity: Use the lowest possible laser power or lamp intensity.[15] 2. Minimize Exposure Time: Limit the duration of light exposure to only what is necessary for image capture.[15] 3. Use Antifade Reagents: Incorporate a commercially available antifade reagent into your imaging medium.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Complex
This protocol describes the preparation of a water-soluble complex of this compound with methyl-β-cyclodextrin (MβCD) for cellular loading.
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 1 mg/mL.
-
Prepare a stock solution of MβCD: Dissolve MβCD in sterile water to a concentration of 42 mg/mL.
-
Complexation: a. Warm the ethanol stock of this compound to 65°C. b. Add the warm cholesterol solution to the MβCD solution. A common molar ratio to start with is 1:8 (cholesterol:MβCD). c. Stir the mixture for 24 hours at 25°C. d. Cool the solution and sterile filter it through a 0.22 µm filter.
-
Storage: The complex can be stored at 4°C for several weeks. For longer-term storage, consider preparing fresh complex before each experiment.
Protocol 2: Cellular Loading of this compound
This protocol provides a general procedure for labeling cells with this compound.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of Loading Medium:
-
Method A (with Cyclodextrin): Dilute the prepared this compound-MβCD complex into serum-free cell culture medium to the desired final concentration (e.g., 1-10 µg/mL).
-
Method B (Direct Dilution): Prepare a working stock of this compound in DMSO. Dilute this stock directly into serum-free cell culture medium to the desired final concentration (e.g., 1-20 µg/mL or ~1.3-27 µM).[2][8] Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
-
Cell Loading: a. Remove the growth medium from the cells and wash once with pre-warmed serum-free medium. b. Add the prepared loading medium to the cells. c. Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO2 incubator.[14] Incubation times may need to be optimized for different cell types and experimental goals.
-
Washing: a. Remove the loading medium. b. Wash the cells 2-3 times with pre-warmed serum-free medium or phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Image the cells immediately in a suitable imaging buffer or phenol red-free medium.
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Incubation Time | Notes | Reference |
| Loading Concentration | THP-1 derived macrophages | 10 µM | 24 hours | For cholesterol efflux assay. | [8] |
| Jurkat cells | 20 µg/mL | Overnight | For cholesterol uptake assay. | [18] | |
| Caco-2 cells | 20 µg/mL | 3 days | For cholesterol uptake assay. | [2] | |
| AC29 cells | 1 µg/mL | 120 minutes | For imaging lipid droplets. | [10] | |
| Incubation Time | THP-1 macrophages | Plateau after 4 hours | Uptake was time-dependent. | [14] | |
| Human Fibroblasts | 24 hours | Labeled with NBD-cholesterol in vesicles. | [19] |
Visualizations
Caption: Experimental workflow for this compound cellular loading.
Caption: Troubleshooting flowchart for common issues with this compound.
Caption: Simplified potential trafficking pathways of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Cholesterol Uptake Assay Kit (ab236212) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 3-NBD-C12 Cholesterol vs. 25-NBD-Cholesterol for Cellular Trafficking and Membrane Dynamics Studies
For researchers, scientists, and drug development professionals investigating cholesterol's intricate role in cellular processes, the choice of a fluorescent analog is a critical experimental decision. The ideal probe should faithfully mimic the behavior of native cholesterol while providing a robust and detectable signal. Among the available options, NBD-labeled cholesterol analogs are widely utilized. This guide provides an objective comparison of two popular variants, 3-NBD-C12 Cholesterol and 25-NBD-cholesterol, supported by experimental data to inform your selection.
The primary distinction between these two analogs lies in the attachment point of the nitrobenzoxadiazole (NBD) fluorophore. In this compound, the NBD moiety is attached to the hydrophilic 3-β-hydroxyl group via a 12-carbon spacer. This design intends to position the bulky fluorophore away from the sterol backbone, allowing the cholesterol molecule to orient naturally within the membrane bilayer.[1] Conversely, 25-NBD-cholesterol features the NBD group at the end of the hydrophobic alkyl tail.[1] This seemingly subtle structural difference has significant implications for how each analog reports on cholesterol's behavior in model membranes and live cells.
Performance in Model Membranes: Partitioning into Lipid Domains
The lateral organization of cholesterol into liquid-ordered (Lo) and liquid-disordered (Ld) domains, often referred to as lipid rafts, is a key area of membrane research. A fluorescent cholesterol analog should ideally partition between these phases in a manner similar to endogenous cholesterol.
Studies in giant unilamellar vesicles (GUVs) and giant plasma membrane vesicles (GPMVs) have revealed distinct partitioning behaviors for this compound and 25-NBD-cholesterol. Headgroup-labeled analogs with a linker, like this compound, are designed to better mimic the orientation of cholesterol in membranes.[1] However, the length of the linker can influence its behavior. For instance, a related analog with a shorter C6 linker, 3-C6-NBD-Chol, shows a significant preference for the Lo phase in GPMVs, suggesting it can be a useful probe for ordered domains. While direct quantitative comparison for the C12 variant is less available, it is expected to have a reduced Lo phase preference compared to the C6 version. In contrast, 25-NBD-cholesterol, with its bulky fluorophore on the hydrophobic tail, consistently shows a preference for the more fluid, liquid-disordered (Ld) phase.[2] This suggests that the tail-labeling interferes with the molecule's ability to pack into the highly ordered raft-like domains.
| Property | This compound (and related head-labeled analogs) | 25-NBD-Cholesterol | Reference |
| Predicted Membrane Orientation | Cholesterol moiety within the bilayer, NBD fluorophore in the headgroup region | Sterol backbone potentially tilted or parallel to the membrane surface | [1] |
| Preference in Lo/Ld Phases | Generally higher preference for the Liquid-ordered (Lo) phase, though linker-dependent | Strong preference for the Liquid-disordered (Ld) phase | [2] |
Cellular Cholesterol Trafficking: Insights from Niemann-Pick Type C Disease Models
Niemann-Pick Type C (NPC) disease is a lysosomal storage disorder characterized by the accumulation of cholesterol in late endosomes and lysosomes. This cellular model provides an excellent system to evaluate how well fluorescent cholesterol analogs report on intracellular trafficking defects.
Comparative studies have shown that both this compound (and its shorter-linker counterpart) and 25-NBD-cholesterol can be used to visualize cholesterol accumulation in NPC1-deficient cells. However, 25-NBD-cholesterol demonstrates a more pronounced colocalization with lysosomal markers in these cells. This makes it a particularly sensitive probe for studying the specific lysosomal cholesterol accumulation characteristic of NPC disease. While head-labeled NBD-cholesterol analogs also show accumulation, the signal from 25-NBD-cholesterol in the lysosome is often more distinct.
| Application | This compound | 25-NBD-Cholesterol | Reference |
| Reporting Lysosomal Cholesterol Accumulation in NPC1-/- Cells | Shows accumulation in intracellular vesicles | Strong colocalization with lysosomal markers, providing a clear signal of the NPC phenotype |
Experimental Protocols
Protocol 1: Analysis of Probe Partitioning in Giant Plasma Membrane Vesicles (GPMVs)
This protocol is adapted from established methods for GPMV formation and analysis.
1. GPMV Formation: a. Culture cells of interest (e.g., RBL-2H3) to confluency. b. Wash cells with GPMV buffer (150 mM NaCl, 10 mM HEPES, 2 mM CaCl2, pH 7.4). c. Induce vesiculation by incubating with a vesiculation agent (e.g., 25 mM PFA and 2 mM DTT in GPMV buffer) for 1-2 hours at 37°C. d. Harvest the GPMV-containing supernatant.
2. Labeling: a. Incubate the GPMV suspension with 1-5 µM of either this compound or 25-NBD-cholesterol for 15-30 minutes at room temperature. b. To visualize the Ld phase, co-label with a fluorescent lipid known to partition into this phase (e.g., Rhodamine-DOPE).
3. Imaging and Analysis: a. Image the GPMVs on a temperature-controlled confocal microscope. Induce phase separation by lowering the temperature (e.g., to 10°C). b. Acquire images in both the NBD and the Ld marker channels. c. Quantify the partitioning of the NBD-cholesterol analog by measuring the fluorescence intensity in the Lo and Ld phases. The partition coefficient (Kp) can be calculated as the ratio of the fluorescence intensity in the Lo phase to that in the Ld phase.
Protocol 2: Cholesterol Efflux Assay Using THP-1 Macrophages
This protocol is based on established methods for measuring cholesterol efflux from macrophages.[3][4][5][6][7]
1. Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS. b. Differentiate monocytes into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[4][6]
2. Cholesterol Loading: a. Incubate the differentiated macrophages with medium containing 5 µM of either this compound or 25-NBD-cholesterol for 4-6 hours to allow for uptake and equilibration.[5][6] b. To mimic foam cells, co-incubate with acetylated LDL (acLDL).
3. Cholesterol Efflux: a. Wash the cells to remove excess probe. b. Incubate the cells with serum-free medium containing cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL). c. Collect the medium at various time points (e.g., 1, 4, 8, 24 hours).
4. Quantification: a. Lyse the cells at the end of the experiment. b. Measure the fluorescence intensity of the NBD-cholesterol in both the collected medium and the cell lysate using a fluorescence plate reader. c. Calculate the percentage of cholesterol efflux as: (fluorescence in medium / (fluorescence in medium + fluorescence in lysate)) * 100.
Visualizing Cholesterol Efflux: The ABCA1 Signaling Pathway
The ATP-binding cassette transporter A1 (ABCA1) plays a crucial role in the first step of reverse cholesterol transport, mediating the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins like ApoA-I.[8][9][10][11] NBD-cholesterol analogs are frequently used to study the activity of this pathway.
Caption: ABCA1-mediated cholesterol efflux pathway.
Conclusion and Recommendations
The choice between this compound and 25-NBD-cholesterol is highly dependent on the specific research question.
-
For studying the partitioning of cholesterol into ordered membrane domains (lipid rafts), a headgroup-labeled analog like this compound (or its shorter-linker variants) is likely the more appropriate choice. Its structure is designed to minimize perturbation of the cholesterol moiety's orientation within the bilayer.[1]
-
For investigating cholesterol trafficking to and accumulation within lysosomes, particularly in the context of Niemann-Pick Type C disease, 25-NBD-cholesterol has been shown to be a robust and sensitive probe. Its strong accumulation in the lysosomal compartment in NPC1-deficient cells provides a clear and quantifiable phenotype.
Ultimately, the ideal approach may involve the use of multiple fluorescent cholesterol analogs to obtain a more complete picture of cholesterol's complex behavior. Researchers should also consider newer generation fluorescent cholesterol probes that may offer improved photostability and a closer mimicry of native cholesterol. As with any fluorescent analog, it is crucial to be aware of the potential for the fluorophore to influence the molecule's behavior and to validate findings with complementary techniques where possible.
References
- 1. interchim.fr [interchim.fr]
- 2. science.umd.edu [science.umd.edu]
- 3. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. heart.bmj.com [heart.bmj.com]
- 7. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms for ABCA1-mediated cholesterol efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. JCI - Regulation and mechanisms of macrophage cholesterol efflux [jci.org]
- 11. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Fluorescent Cholesterol Analogs: 3-NBD-C12 Cholesterol vs. TopFluor-Cholesterol
For researchers, scientists, and drug development professionals navigating the intricate world of cellular cholesterol dynamics, the choice of a fluorescent analog is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used fluorescent cholesterol probes: 3-NBD-C12 Cholesterol and TopFluor-Cholesterol. By examining their performance characteristics, supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the optimal tool for their specific applications.
At a Glance: Key Performance Indicators
The selection of a fluorescent cholesterol analog hinges on a balance between its structural similarity to native cholesterol and its photophysical properties. While an ideal probe would perfectly mimic cholesterol's behavior, the addition of a fluorophore inevitably introduces perturbations. The key is to choose a probe where these alterations are well-characterized and minimally impact the biological process under investigation.
TopFluor-Cholesterol, a BODIPY-based probe, generally offers superior photostability and a higher quantum yield compared to the NBD-based this compound.[1][2] This translates to brighter signals that are more resistant to fading during prolonged imaging experiments, a crucial advantage for live-cell imaging and single-molecule tracking studies.[3] However, the NBD moiety in this compound is known for its environmental sensitivity, meaning its fluorescence properties can change in response to the local environment, which can be leveraged to probe membrane polarity.
Here is a summary of their key quantitative properties:
| Property | This compound | TopFluor-Cholesterol | Reference |
| Fluorophore | 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) | Boron-dipyrromethene (BODIPY) | [4][5] |
| Excitation Max (nm) | ~465 | ~495 | [6][7] |
| Emission Max (nm) | ~535 | ~507 | [6][7] |
| Quantum Yield (Φ) | Moderate (e.g., ~0.32 for NBD-PE in membranes) | High (e.g., ~0.9 for BODIPY FL-sphingomyelin in membranes) | [1] |
| Photostability | Moderate | High | [1][2] |
| Environmental Sensitivity | High (fluorescence is sensitive to solvent polarity) | Low (relatively insensitive to solvent polarity and pH) | [1][8] |
Experimental Performance and Applications
The choice between this compound and TopFluor-Cholesterol often depends on the specific experimental context. Below, we delve into their performance in common applications, complete with detailed experimental protocols.
Intracellular Cholesterol Trafficking
Visualizing the movement of cholesterol between organelles is a primary application for these fluorescent analogs.
Experimental Workflow: Live-Cell Imaging of Cholesterol Trafficking
This workflow outlines the general steps for labeling cells with either this compound or TopFluor-Cholesterol and subsequently imaging their intracellular distribution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. mdpi.com [mdpi.com]
- 6. New concepts for fluorescence correlation spectroscopy on membranes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. This compound - Immunomart [immunomart.com]
Unmasking Cholesterol's Journey: A Comparative Guide to 3-NBD-C12 Cholesterol and its Fluorescent Peers
For researchers navigating the intricate world of cellular cholesterol trafficking and membrane dynamics, fluorescently labeled cholesterol analogs are indispensable tools. Among these, 3-NBD-C12 Cholesterol has been utilized to measure membrane and intracellular trafficking dynamics. However, its fidelity as a mimic for natural cholesterol is a subject of critical evaluation. This guide provides a comprehensive comparison of this compound with other common fluorescent cholesterol analogs, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their specific scientific questions.
Cholesterol is a fundamental component of eukaryotic cell membranes, influencing their fluidity, permeability, and organization into functional domains.[1][2] Visualizing the movement and distribution of cholesterol within the cell is crucial for understanding numerous physiological and pathological processes, including signal transduction, protein function, and diseases like Niemann-Pick type C (NPC).[3][4][5] Since cholesterol itself is not fluorescent, researchers rely on fluorescently labeled analogs to track its behavior in live cells.[3]
The ideal fluorescent cholesterol analog should faithfully replicate the biophysical properties and biological activities of its natural counterpart. However, the addition of a fluorophore, a relatively bulky chemical group, can significantly alter the molecule's shape, polarity, and interactions with its environment.[3][6] These alterations can lead to artifacts in its localization, trafficking, and partitioning into different membrane environments.[7][8] This guide focuses on validating this compound by comparing its performance against natural cholesterol and other widely used fluorescent analogs, such as dehydroergosterol (B162513) (DHE) and BODIPY-cholesterol.
Performance Comparison of Fluorescent Cholesterol Analogs
A key aspect of validating a cholesterol mimic is its ability to partition into different membrane phases, particularly the liquid-ordered (Lo) phase, which is enriched in cholesterol and sphingolipids, and the liquid-disordered (Ld) phase. The preference for the Lo phase is a hallmark of natural cholesterol's behavior.
A comparative study assessed various fluorescent cholesterol analogs for their performance in several cellular assays, including their incorporation into plasma membranes and their intracellular trafficking pathways.[9][10] The analogs were evaluated based on their preference for more ordered membrane environments in phase-separated giant unilamellar vesicles (GUVs) and giant plasma membrane vesicles (GPMVs).[9][10]
Table 1: Partitioning of Fluorescent Cholesterol Analogs in Model Membranes
| Analog | Labeling Position | Linker | Partitioning Preference (%Lo) in GPMVs | Reference |
| This compound | 3β-OH group | C12 | Low | [10] |
| 3-NBD-C6-Cholesterol | 3β-OH group | C6 | ~60% | [10] |
| 25-NBD-Cholesterol | Alkyl side chain (position 25) | - | Not specified, but used in trafficking studies | [10][11] |
| 22-NBD-Cholesterol | Alkyl side chain (position 22) | - | Not specified, but used in trafficking studies | [10] |
| Dehydroergosterol (DHE) | Intrinsically fluorescent | - | High (similar to natural cholesterol) | [10][11] |
| BODIPY-Cholesterol | Alkyl side chain (position 24) | - | High | [12][13] |
| Filipin (B1216100) III | Binds to Cholesterol | - | ~80% | [10] |
Data summarized from Sezgin E, et al. (2016).[10]
The results indicate that the choice of fluorophore, its attachment point on the cholesterol molecule, and the linker used can dramatically influence the analog's behavior.[10] Notably, this compound, with its long C12 linker, shows a low preference for the ordered Lo phase in GPMVs, suggesting it may not accurately mimic the partitioning of natural cholesterol.[10] In contrast, the shorter C6 linker in 3-NBD-C6-Cholesterol resulted in a significantly higher preference for the Lo phase.[10]
Intrinsically fluorescent analogs like DHE are often considered superior mimics of cholesterol in terms of their biophysical behavior within membranes.[10][11] Similarly, certain BODIPY-labeled cholesterols have been shown to partition preferentially into the Lo phase.[12][13]
Intracellular Trafficking: A Critical Test of Fidelity
Another crucial validation is how well a cholesterol analog traces the known intracellular trafficking pathways of cholesterol. This is often studied in the context of Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by the abnormal accumulation of cholesterol in late endosomes and lysosomes.[3]
In a study comparing fluorescent analogs in NPC1-deficient cells, 25-NBD-Cholesterol was found to be a more suitable candidate for reporting on live-cell trafficking compared to others.[10] It showed significant colocalization with markers for lysosomes, mimicking the cholesterol accumulation seen in NPC disease.[10] However, it's important to note that even analogs that perform well in trafficking studies may not perfectly replicate the behavior of natural cholesterol in all membrane environments. For instance, 25-NBD-cholesterol has been reported to have a compromised structure due to the bulky NBD group and does not distribute to the same organelles as DHE or filipin in some contexts.[11]
Table 2: Performance of Fluorescent Cholesterol Analogs in Cellular Trafficking Assays
| Analog | Suitability for Trafficking Studies | Observations in NPC1-deficient cells | Reference |
| This compound | Not explicitly validated in this context | - | [10] |
| 25-NBD-Cholesterol | Good | Accumulates in lysosomes, colocalizes with LysoTracker | [10] |
| 22-NBD-Cholesterol | Good | Accumulates in lysosomes, colocalizes with LysoTracker | [10] |
| Dehydroergosterol (DHE) | Good | Faithfully mimics cholesterol trafficking | [11] |
| BODIPY-Cholesterol | Good | Traffics from the plasma membrane to the endocytic recycling compartment with kinetics identical to DHE | [12] |
Data summarized from Sezgin E, et al. (2016) and other cited sources.[10][11][12]
Limitations of NBD-Labeled Cholesterol Analogs
Molecular dynamics simulations have provided insights into the potential shortcomings of NBD-labeled sterols. Studies on 22-NBD-cholesterol and 25-NBD-cholesterol suggest that the NBD fluorophore tends to orient towards the lipid/water interface of the membrane.[14] This forces the sterol's long axis to be misaligned with the membrane normal, adopting an orientation more parallel to the bilayer plane.[14] This altered orientation can, in turn, affect the local ordering of the membrane and slow down the lateral diffusion of the fluorescent sterol compared to natural cholesterol.[14] These findings highlight that while NBD-labeled analogs can be useful for tracing certain pathways, they may not accurately reflect the molecular-level interactions and dynamics of cholesterol within a membrane.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
Preparation of Giant Unilamellar Vesicles (GUVs)
-
Lipid Mixture Preparation: Prepare a lipid mixture in chloroform. A typical mixture for creating phase-separated GUVs is DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), egg sphingomyelin, and the fluorescent cholesterol analog at a molar ratio of 1:1:1.
-
Electroformation: Deposit the lipid mixture onto platinum or indium tin oxide (ITO)-coated glass slides and allow the solvent to evaporate under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours.
-
Vesicle Growth: Assemble the slides into a chamber and fill with a sucrose (B13894) solution (e.g., 200 mM). Apply an AC electric field (e.g., 1V, 10Hz) for 2 hours at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Harvesting: Gently harvest the GUVs from the chamber.
Labeling and Imaging of Cells for Trafficking Studies
-
Cell Culture: Culture cells (e.g., human fibroblasts, either healthy or NPC1-deficient) on glass-bottom dishes suitable for microscopy.
-
Labeling with Fluorescent Cholesterol Analog: Incubate the cells with the desired fluorescent cholesterol analog (e.g., 25-NBD-Cholesterol at 1 µg/mL) in cell culture medium for a specified time (e.g., 1 hour) at 37°C.
-
Co-labeling (Optional): For visualizing specific organelles, co-incubate with organelle-specific fluorescent dyes (e.g., LysoTracker Red for lysosomes).
-
Washing: Wash the cells with fresh medium to remove excess fluorescent probe.
-
Imaging: Image the cells using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the chosen fluorophores. For NBD, excitation is typically at 488 nm and emission is collected between 505 and 550 nm.[10]
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological pathways being investigated, the following diagrams are provided.
Conclusion
The selection of a fluorescent cholesterol analog is a critical decision that can profoundly impact the interpretation of experimental results. While this compound can be used to study certain aspects of membrane dynamics, its poor partitioning into liquid-ordered domains suggests it is not an ideal mimic for natural cholesterol in studies of membrane organization.[10] For applications requiring a more faithful representation of cholesterol's biophysical behavior and trafficking, intrinsically fluorescent analogs like DHE or carefully selected BODIPY-cholesterol conjugates appear to be more suitable choices.[10][11][12] Researchers must carefully consider the specific biological question and the known properties and limitations of each analog to ensure the validity and accuracy of their findings. This guide provides a framework for making an informed decision, emphasizing the importance of comparative data and a thorough understanding of the tools employed in the study of cellular cholesterol.
References
- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Cholesterol/Low Cholesterol: Effects in Biological Membranes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uwr.edu.pl [chem.uwr.edu.pl]
- 4. Cholesterol interaction with proteins that partition into membrane domains: an overview. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. — Department of Oncology [oncology.ox.ac.uk]
- 8. [PDF] A comparative study on fluorescent cholesterol analogs as versatile cellular reporters[S] | Semantic Scholar [semanticscholar.org]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of sterol traffic in living cells by dual labeling with dehydroergosterol and BODIPY-cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NBD-labeled cholesterol analogues in phospholipid bilayers: insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 3-NBD-C12 Cholesterol and Filipin Staining for Cellular Cholesterol Analysis
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating cellular cholesterol metabolism and trafficking, the accurate visualization and quantification of cholesterol are paramount. This guide provides a comprehensive cross-validation of two commonly used fluorescent probes: the synthetic analog 3-NBD-C12 Cholesterol and the naturally fluorescent polyene antibiotic Filipin. We present a detailed comparison of their performance, supported by experimental data, to facilitate informed decisions for your specific research needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key characteristics and performance metrics of this compound and Filipin, based on available experimental data.
| Feature | This compound | Filipin III |
| Principle of Staining | Fluorescent cholesterol analog that incorporates into cellular membranes and mimics cholesterol trafficking. | Binds specifically to unesterified (free) cholesterol in membranes.[1] |
| Live/Fixed Cell Imaging | Suitable for live-cell imaging to study dynamic processes.[2] | Primarily used for fixed cells, as it can be cytotoxic and its fluorescence is sensitive to the environment.[2] |
| Excitation Maximum | ~465 nm[3] | ~340-380 nm |
| Emission Maximum | ~535 nm[3] | ~385-470 nm |
| Photostability | Generally more photostable than Filipin. | Prone to rapid photobleaching, which can limit quantitative analysis.[1] |
| Trafficking Fidelity | The position of the NBD label is crucial; some NBD-cholesterol analogs show good correlation with Filipin in tracking cholesterol accumulation in Niemann-Pick Type C (NPC) disease.[2] | Considered a gold standard for identifying unesterified cholesterol accumulation, particularly in lysosomal storage disorders.[4] |
| Quantitative Potential | Can be used for quantitative analysis, though the fluorescent tag may influence its behavior compared to native cholesterol. | Semi-quantitative due to photobleaching and potential for non-specific binding, though refined protocols and automated image analysis can improve quantification.[5][6] |
| Colocalization with Lysosomes (in NPC1-/- cells) | Pearson's Correlation Coefficient (PCC) values are comparable to Filipin for some NBD-analogs, indicating good performance in reporting on lysosomal cholesterol accumulation.[2] | High degree of colocalization with lysosomal markers in NPC disease, serving as a benchmark for other probes.[2] |
Experimental Protocols
Detailed methodologies for utilizing both this compound and Filipin are crucial for reproducible and reliable results.
Protocol 1: Live-Cell Imaging with this compound
This protocol is adapted for studying the dynamics of cholesterol uptake and trafficking in living cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Cell culture medium (serum-free for labeling)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscopy system with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and grow to the desired confluency.
-
Preparation of Labeling Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final working concentration (typically 1-5 µg/mL).
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound labeling solution to the cells.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator. The incubation time may need optimization depending on the cell type and experimental goals.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed PBS or serum-free medium to remove the excess probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Imaging:
-
Immediately proceed to image the cells using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Use a filter set appropriate for NBD (Excitation: ~465 nm, Emission: ~535 nm).
-
Acquire time-lapse images to monitor the dynamic trafficking of the fluorescent cholesterol analog.
-
Protocol 2: Fixed-Cell Staining with Filipin III
This protocol is a standard method for visualizing unesterified cholesterol distribution in fixed cells.
Materials:
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine (B1666218) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and culture overnight. Treat cells with experimental compounds as required.
-
Fixation:
-
Rinse cells three times with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
-
Quenching:
-
Rinse cells three times with PBS.
-
Incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted PFA.
-
-
Staining:
-
Prepare a fresh working solution of Filipin III by diluting the stock solution to 0.05 mg/mL in PBS. Protect the solution from light.
-
Incubate the cells with the Filipin III working solution for 2 hours at room temperature in the dark.
-
-
Washing:
-
Rinse the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips on slides with a suitable mounting medium.
-
Image the cells immediately using a fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm). Note: Filipin photobleaches very rapidly, so minimize exposure to the excitation light.[5]
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key cellular pathways and experimental workflows relevant to cholesterol staining and analysis.
Caption: Intracellular cholesterol trafficking pathway.
Caption: Experimental workflows for cholesterol staining.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Niemann-Pick Type C disease: characterizing lipid levels in patients with variant lysosomal cholesterol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Filipin recognizes both GM1 and cholesterol in GM1 gangliosidosis mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
The Length of the Leash: How Linker Arms Dictate NBD-Cholesterol Probe Performance
A detailed comparison of NBD-cholesterol analogs for researchers in cell biology and drug development, providing experimental data and protocols to guide probe selection.
The accurate tracking of cholesterol in cellular systems is paramount for understanding numerous physiological and pathological processes. Fluorescently tagged cholesterol analogs, such as those bearing the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, have become indispensable tools for this purpose. However, the seemingly minor detail of the linker arm connecting the sterol to the fluorophore can dramatically alter the probe's behavior and, consequently, the interpretation of experimental results. This guide provides a comparative analysis of NBD-cholesterol probes with varying linker arm lengths, supported by experimental data, to aid researchers in selecting the optimal probe for their specific application.
The length and chemical nature of the linker arm significantly influence a probe's ability to mimic native cholesterol. Key performance characteristics affected include cellular uptake, subcellular localization, and partitioning into specific membrane microdomains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases.[1][2] An inappropriate linker can lead to artifacts, including mislocalization to lipid droplets or altered interactions with cholesterol-binding proteins.[1][3]
Comparative Analysis of Probe Performance
The selection of an appropriate linker arm is a critical determinant of experimental outcomes. Studies have shown that varying the linker length can drastically affect cell penetration, retention in specific cellular compartments, and the probe's affinity for different membrane environments.[4][5] For instance, a C4 linker has been identified as optimal in certain contexts, highlighting the importance of this structural feature.[4][6]
| Probe Characteristic | Short Linker (e.g., direct ester link) | Medium Linker (e.g., C4-C6) | Long Linker | Key Implications for Research |
| Membrane Phase Selectivity | Predominantly targets liquid-disordered (Ld) domains (>90% selectivity).[1] | Can be engineered to target liquid-ordered (Lo) domains (>80% selectivity with a C6 linker).[1] | May exhibit less defined partitioning. | Crucial for studying cholesterol's role in lipid raft formation and function. A C6 linker can shift the probe to Lo domains, which are considered models for lipid rafts.[1] |
| Cellular Localization | Tends to permeate the plasma membrane and accumulate in intracellular lipid droplets.[1] | Can be retained at the plasma membrane, associating with sterol-rich regions.[5] Probes with C3, C4, and C5 linkers effectively enter cells.[4] | May show altered trafficking kinetics and distribution. | Determines the suitability of the probe for studying plasma membrane cholesterol dynamics versus intracellular cholesterol transport. |
| Cellular Uptake and Retention | A very short C1 linker resulted in poor cellular fluorescence, possibly due to interactions with serum components.[5] | A C4 linker was found to be optimal for cell penetration and retention in specific compartments.[4][6] | Longer linkers can also influence uptake efficiency. | Affects signal-to-noise ratio and the ability to track cholesterol over time. |
| Interaction with Proteins | The position and linkage of the fluorophore can affect binding to proteins like the steroidogenic acute regulatory protein (STARD1).[7] | The linker length affects the binding of probes to cholesterol and their subsequent uptake and distribution.[5] | The steric bulk of the fluorophore and linker can alter the pharmacology of the molecule.[5] | Important for studies involving cholesterol-protein interactions and cholesterol trafficking mediated by specific transporters. |
Experimental Protocols
The following are generalized protocols for evaluating the performance of NBD-cholesterol probes with different linker arms.
Protocol 1: Analysis of Membrane Phase Selectivity in Giant Unilamellar Vesicles (GUVs)
This protocol is used to determine the partitioning of a fluorescent cholesterol analog into liquid-ordered (Lo) and liquid-disordered (Ld) phases.
Materials:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
Egg Sphingomyelin or DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
NBD-cholesterol probes with varying linker lengths
-
Chloroform
-
Sucrose (B13894) and Glucose solutions for electroformation
-
Confocal microscope
Methodology:
-
Prepare a ternary lipid mixture (e.g., DOPC:Sphingomyelin:Cholesterol in a 1:1:1 molar ratio) in chloroform.
-
Add the NBD-cholesterol probe to the lipid mixture at a final concentration of 0.5 mol%.
-
Generate GUVs using the electroformation method. A lipid film is dried on platinum or ITO-coated electrodes, rehydrated with a sucrose solution, and an AC electric field is applied.
-
Harvest the GUVs and transfer them to an observation chamber containing a glucose solution.
-
Image the GUVs using a confocal microscope. The NBD fluorescence channel will show the localization of the probe. Phase separation into Lo and Ld domains can often be visualized by bright and dark regions.
-
Quantify the partitioning of the probe by measuring the fluorescence intensity in the Lo and Ld phases.
Protocol 2: Assessment of Cellular Localization and Trafficking
This protocol allows for the visualization of how different NBD-cholesterol probes are taken up by and distributed within live cells.
Materials:
-
HeLa or Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., DMEM) with and without serum
-
NBD-cholesterol probes with varying linker lengths
-
Phosphate-buffered saline (PBS)
-
Hoechst or DAPI for nuclear staining (optional)
-
Confocal microscope
Methodology:
-
Seed cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Prepare a working solution of the NBD-cholesterol probe in a suitable vehicle (e.g., complexed with cyclodextrin (B1172386) or dissolved in ethanol (B145695) and diluted in serum-free medium).
-
Incubate the cells with the NBD-cholesterol probe (e.g., 1-5 µM) for a specified time (e.g., 30 minutes to 4 hours) at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh culture medium or PBS for imaging. If desired, counterstain with a nuclear stain.
-
Image the cells using a confocal microscope to observe the subcellular distribution of the NBD fluorescence. Key locations to observe are the plasma membrane, endoplasmic reticulum, Golgi apparatus, and lipid droplets.
-
For trafficking studies, time-lapse imaging can be performed to track the movement of the probe over time.
Visualizing the Impact of Linker Length
The choice of linker arm has a profound effect on the experimental workflow and the biological pathways that can be accurately studied. The following diagrams illustrate these concepts.
Caption: Linker length directs probe localization in model and live cell systems.
Caption: Workflow for comparing NBD-cholesterol probes with different linkers.
References
- 1. Linker length in fluorophore-cholesterol conjugates directs phase selectivity and cellular localisation in GUVs and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of fluorophore and linker length on the localization and trafficking of fluorescent sterol probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of fluorophore and linker length on the localization and trafficking of fluorescent sterol probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the NBD-group position on interaction of fluorescently-labeled cholesterol analogues with human steroidogenic acute regulatory protein STARD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: A Comparative Guide to 3-NBD-C12 Cholesterol
For researchers, scientists, and drug development professionals navigating the intricate world of membrane biophysics, the choice of a fluorescent probe to study cholesterol's behavior is critical. This guide provides a comprehensive comparison of 3-NBD-C12 Cholesterol, a fluorescently-tagged cholesterol analog, with other commonly used probes. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate an informed selection of the most suitable tool for your research needs.
Probing the Membrane: this compound in Focus
3-Dodecanoyl-NBD-cholesterol (3-NBD-C12-cholesterol) is a fluorescent cholesterol analog where the hydrophilic NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is attached to the 3β-hydroxyl group of cholesterol via a 12-carbon linker.[1][2] This design allows the cholesterol moiety to orient within the membrane bilayer while the fluorescent tag resides near the membrane surface.[2] It is a valuable tool for investigating membrane and intracellular trafficking dynamics.[1] However, like any analog, its behavior does not perfectly mimic that of native cholesterol, and understanding its specific properties and potential perturbations is crucial for accurate data interpretation.[3]
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent cholesterol analog often depends on the specific application, such as monitoring membrane order, lipid raft formation, or intracellular trafficking. Below is a comparative summary of this compound and other fluorescent probes.
| Probe | Labeling Position | Key Characteristics | Advantages | Disadvantages |
| This compound | 3β-OH group (via C12 linker) | NBD fluorophore at the hydrophilic end.[2] | Good for studying membrane and intracellular trafficking dynamics.[1] The linker allows for proper orientation in the bilayer.[2] | The NBD group can influence membrane properties and may not perfectly mimic cholesterol's behavior.[3] |
| 25-NBD-Cholesterol | C-25 on the alkyl side chain | NBD fluorophore at the hydrophobic terminus.[2] | More closely resembles the structure of native cholesterol than some other analogs.[2] | The NBD group's position can alter its partitioning and interactions within the membrane.[3] Tends to orient with the fluorophore towards the lipid/water interface.[3] |
| Dehydroergosterol (DHE) | Naturally fluorescent sterol | Structurally very similar to cholesterol.[4] | Considered one of the most suitable mimics of natural cholesterol.[5] Can be used in sterol-auxotroph cell lines.[5] | Lower quantum yield and photobleaching can be challenging for some microscopy applications.[6] |
| TopFluor-Cholesterol (TF-Chol) | C-24 on the alkyl side chain | Labeled with a BODIPY-derived dye.[5] | Offers high fluorescence and is favored for its ability to mimic cholesterol's distribution in membranes.[6] | May preferentially partition into lipid droplets.[5] |
| Filipin III | Polyene macrolide antibiotic | Binds to cholesterol.[5] | Useful for detecting the presence and distribution of cholesterol. | Can perturb membrane structure and is not a direct analog for tracking cholesterol dynamics.[5] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments involving this compound.
Protocol 1: Preparation and Labeling of Giant Unilamellar Vesicles (GUVs)
Objective: To create model membranes for studying the partitioning of this compound into different lipid phases.
Materials:
-
Lipids (e.g., DOPC, DPPC, Cholesterol) in chloroform (B151607)
-
This compound in a suitable organic solvent (e.g., ethanol, DMSO)[2]
-
Sucrose (B13894) solution (e.g., 300 mM)
-
Glucose solution (iso-osmolar to sucrose)
-
Indium tin oxide (ITO) coated glass slides
-
Teflon spacer
Procedure:
-
Prepare a lipid mixture in chloroform containing the desired molar ratios of DOPC, DPPC, and cholesterol.
-
Add this compound to the lipid mixture at a final concentration of 0.5-1 mol%.
-
Deposit a thin film of the lipid mixture onto an ITO-coated glass slide by gentle evaporation under a stream of nitrogen.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Assemble an electroformation chamber by placing a Teflon spacer on the lipid-coated slide and adding the sucrose solution.
-
Place a second ITO-coated slide on top, creating a sealed chamber.
-
Apply an AC electric field (e.g., 1 V, 10 Hz) to the chamber for 1-2 hours at a temperature above the phase transition temperature of the lipid mixture.
-
Gently harvest the GUVs and dilute them in the glucose solution for observation by microscopy.
Protocol 2: Confocal Microscopy for Phase Partitioning Analysis
Objective: To visualize and quantify the distribution of this compound between liquid-ordered (Lo) and liquid-disordered (Ld) phases in GUVs.
Materials:
-
GUVs labeled with this compound
-
Confocal laser scanning microscope
-
BSA-coated glass-bottom dishes[5]
Procedure:
-
Transfer the GUV suspension to a BSA-coated glass-bottom dish to prevent vesicle rupture.[5]
-
Allow the GUVs to settle to the bottom of the dish.
-
Image the GUVs using a confocal microscope. For this compound, use an excitation wavelength of ~488 nm and collect emission between 505 and 550 nm.[5]
-
Acquire images of the equatorial plane of the GUVs, clearly showing the phase-separated domains.
-
Analyze the fluorescence intensity in the Lo and Ld phases using image analysis software to determine the partition coefficient (Kp = I_Lo / I_Ld).
Visualizing the Process: Diagrams and Workflows
To better understand the experimental logic and underlying biological processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for assessing membrane perturbation by this compound.
Caption: Role of cholesterol in lipid raft formation and signaling.
Conclusion
This compound is a valuable fluorescent probe for investigating membrane dynamics. Its unique design, with the fluorophore at the hydrophilic end, offers advantages for studying membrane and intracellular trafficking. However, researchers must be mindful of the potential for the NBD moiety to perturb the membrane and influence its behavior. By carefully considering the comparative data and employing rigorous experimental protocols as outlined in this guide, scientists can effectively leverage this compound to gain deeper insights into the complex role of cholesterol in cellular function. The choice of the appropriate analog will ultimately depend on the specific research question and the acceptable trade-offs between mimicking native cholesterol and achieving a robust fluorescent signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. NBD-labeled cholesterol analogues in phospholipid bilayers: insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New fluorescent cholesterol analogs as membrane probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-NBD-C12 Cholesterol: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of specialized chemical reagents like 3-NBD-C12 Cholesterol. This fluorescently-tagged cholesterol analog is a valuable tool in cellular trafficking and membrane dynamics research. This guide provides a comprehensive operational plan for its safe disposal, targeting researchers, scientists, and drug development professionals.
Before initiating any disposal procedures, it is critical to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS is the primary source of detailed safety and disposal information for any chemical. Always prioritize the guidance provided in the SDS.
Immediate Safety and Handling Precautions
Proper handling is the first step in safe disposal. Assume that this compound and any materials contaminated with it are hazardous.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling.[1]
Quantitative Data from the Safety Data Sheet (SDS)
The SDS for this compound will contain crucial quantitative data and hazard information. Below is a summary of key information to locate within the SDS, which will directly inform the disposal process.
| Data Point | Typical Information to Locate in the SDS | Importance in Disposal |
| Section 2: Hazard(s) Identification | GHS Hazard Classifications (e.g., Skin Irritant, Eye Irritant, Acute Toxicity) | Determines the level of PPE required and the immediate risks associated with exposure during handling and disposal. |
| Section 7: Handling and Storage | Precautions for safe handling, conditions for safe storage, and incompatibilities. | Informs how to safely manage the chemical waste before disposal and identifies any substances it should not be mixed with. |
| Section 8: Exposure Controls/Personal Protection | Exposure limits (e.g., PEL, TLV), and specifications for PPE. | Provides quantitative limits for safe handling and ensures the correct protective equipment is used. |
| Section 13: Disposal Considerations | Specific disposal instructions, including whether the chemical can be treated as non-hazardous or requires special waste management. | This is the most critical section for determining the final disposal route. |
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on its physical state (solid or in solution) and the specific guidance in the SDS.
For Solid (Powder) this compound:
-
Consult the SDS: Before proceeding, verify the disposal recommendations in the manufacturer's SDS.
-
Segregate Waste: Collect uncontaminated solid this compound in a clearly labeled, sealed container.
-
Chemical Waste Disposal: Treat the container as chemical waste. Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Decontaminate: Thoroughly decontaminate any spatulas, weighing boats, or other equipment that came into contact with the solid compound using an appropriate solvent (e.g., ethanol, acetone), and dispose of the cleaning materials as hazardous waste.
For this compound in Solution (e.g., in Ethanol or DMSO):
-
Consult the SDS: The solvent used will significantly impact the disposal method. The SDS will provide guidance on the disposal of the specific formulation.
-
Aqueous vs. Non-Aqueous Waste:
-
Non-Aqueous/Organic Solvents (e.g., Ethanol, DMSO): Collect the solution in a designated, labeled hazardous waste container for flammable liquids or organic waste. Do not mix with aqueous waste.
-
Aqueous Solutions: While some non-hazardous, dilute aqueous solutions of NBD compounds may be permissible for sanitary sewer disposal, it is crucial to confirm this with your local regulations and the product's SDS.[2] Given the potential hazards of fluorescent analogs, it is best practice to collect all solutions for chemical waste disposal unless explicitly stated otherwise.
-
-
Waste Collection: Use a sealed, properly labeled container for the liquid waste. Indicate the full chemical name and the solvent used.
-
EHS Pickup: Arrange for disposal through your institution's EHS office.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information derived from general chemical waste disposal guidelines. For specific experimental protocols involving this compound, researchers should refer to the primary scientific literature. The handling and disposal procedures outlined here are intended to be a general framework.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-NBD-C12 Cholesterol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-NBD-C12 Cholesterol, a fluorescently-tagged cholesterol analog. Adherence to these procedures is critical for laboratory safety and experimental integrity.
1. Compound Information and Hazards
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C45H70N4O5 | [1] |
| Molecular Weight | 747.1 g/mol | [1] |
| Excitation Maximum (Ex) | 465 nm | [1][2] |
| Emission Maximum (Em) | 535 nm | [1][2] |
| Solubility in DMSO | ~0.25 mg/mL | [6] |
| Solubility in DMF | ~1 mg/mL | [6] |
| Storage Temperature | -20°C | [1][2][4] |
2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure safety. The following PPE is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes of solutions containing the compound. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of the powdered form and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
Simulations using fluorescent tracers have demonstrated that improper PPE use can lead to skin and clothing contamination.[7][8] Therefore, strict adherence to donning and doffing procedures is critical.
3. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe preparation of a stock solution of this compound.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Ethanol (B145695)
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Gather all necessary equipment, including vials, pipettes, and the required solvent (ethanol).
-
Weighing: Tare a clean, dry vial on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder directly into the vial.
-
Solubilization: Using a calibrated pipette, add the appropriate volume of ethanol to the vial to achieve a 1 mg/mL concentration. For example, for 1 mg of the compound, add 1 mL of ethanol.
-
Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved. The solution should be clear.
-
Storage: The product is typically supplied as a solution in ethanol.[6] If received in this form, it can be stored at -20°C for at least one year.[1] If preparing a stock solution in a different solvent, such as DMSO or DMF, it is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][6] Stock solutions in DMSO should be used within a month when stored at -20°C.[2] Aqueous solutions are not recommended for storage for more than one day.[6] Always protect from light.[2]
4. Disposal Plan
All materials contaminated with this compound must be disposed of as chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and empty vials should be collected in a designated, sealed waste container labeled "Chemical Waste."
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
-
Decontamination: Work surfaces should be decontaminated with a suitable laboratory disinfectant.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
5. Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. NB-64-88378-50mg | this compound [186833-02-3] Quimigen Portugal [quimigen.pt]
- 6. interchim.fr [interchim.fr]
- 7. A pilot study to assess use of fluorescent lotion in patient care simulations to illustrate pathogen dissemination and train personnel in correct use of personal protective equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pilot study to assess use of fluorescent lotion in patient care simulations to illustrate pathogen dissemination and train personnel in correct use of personal protective equipment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
